Tak-683
Description
Properties
CAS No. |
872719-49-8 |
|---|---|
Molecular Formula |
C64H83N17O13 |
Molecular Weight |
1298.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C64H83N17O13/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94)/t35-,46+,47+,48+,49-,50+,51-,52+,54+/m1/s1 |
InChI Key |
BDPDXFSIFWZPCE-PHOVXGMNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAK-683, TAK 683, TAK683 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to a Nonapeptide Metastin Analog: [D-Tyr46,D-Pya(4)47,azaGly51,Arg(Me)53]metastin(46-54)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nonapeptide metastin analog, [D-Tyr46,D-Pya(4)47,azaGly51,Arg(Me)53]metastin(46-54), a compound of significant interest in the field of reproductive science and oncology. This document details its synthesis, mechanism of action, and key experimental data, offering a core resource for researchers engaged in the study of Kisspeptin/KISS1R signaling and the development of related therapeutics.
Core Concepts and Background
Metastin, also known as kisspeptin, is a peptide hormone that plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, in puberty and reproduction. It is the endogenous ligand for the G-protein coupled receptor, KISS1R (also known as GPR54). The C-terminal decapeptide fragment of metastin, metastin(45-54), retains full biological activity but is susceptible to rapid degradation in vivo.
The nonapeptide analog, [D-Tyr46,D-Pya(4)47,azaGly51,Arg(Me)53]metastin(46-54), designated as compound 26 in seminal literature, was developed to overcome the poor serum stability of the native peptide fragment.[1][2] This analog incorporates several key modifications:
-
N-terminal truncation: Shortening the peptide to a nonapeptide enhances stability.[1][2]
-
D-amino acid substitutions: The inclusion of D-Tyrosine at position 46 and D-4-pyridylalanine at position 47 provides resistance to enzymatic degradation.
-
Aza-amino acid substitution: The replacement of Glycine at position 51 with an azaGlycine residue further improves metabolic stability.
-
N-methylation: The methylation of Arginine at position 53 contributes to increased stability.
These modifications have resulted in a potent KISS1R agonist with enhanced pharmacokinetic properties, making it a valuable tool for research and a precursor for the development of clinical candidates such as TAK-448 and TAK-683.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data for the nonapeptide metastin analog and its related compounds, providing a basis for comparison of their biological activity and stability.
Table 1: In Vitro Biological Activity of Nonapeptide Metastin Analogs
| Compound | Target | Assay Type | Species | IC50 | EC50 | Binding Affinity (Ki) | Reference |
| This compound | KISS1R | Receptor Binding | Human | 170 pM | - | - | [3][4][5] |
| This compound | KISS1R | Functional Agonism | Human | - | 0.96 nM | - | [3][4][5] |
| This compound | KISS1R | Functional Agonism | Rat | - | 1.6 nM | - | [3][4][5] |
| Metastin(45-54) | KISS1R | Receptor Binding | - | - | - | Comparable to Compound 26 | [1][2] |
Table 2: In Vivo and Pharmacokinetic Data of Related Nonapeptide Analogs
| Compound | Species | Administration | Key Findings | Reference |
| Compound 26 | Rat | - | Reduced plasma testosterone | [1][2] |
| TAK-448 | Rat | Continuous subcutaneous administration | Profound reduction in plasma testosterone | [6] |
| This compound | Rat | Daily subcutaneous injection | Initial increase, then reduction in plasma LH and testosterone | [6] |
| This compound | Rat | Continuous subcutaneous administration | Abrupt reduction of plasma testosterone to castrate levels | [6] |
Signaling Pathway
The nonapeptide metastin analog [D-Tyr46,D-Pya(4)47,azaGly51,Arg(Me)53]metastin(46-54) exerts its biological effects by acting as an agonist at the KISS1R. Activation of this Gq/11-coupled receptor initiates a downstream signaling cascade that is crucial for the stimulation of gonadotropin-releasing hormone (GnRH) neurons.
Caption: KISS1R signaling pathway initiated by the nonapeptide metastin analog.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of nonapeptide metastin analogs.
Peptide Synthesis (Solid-Phase Peptide Synthesis)
The synthesis of [D-Tyr46,D-Pya(4)47,azaGly51,Arg(Me)53]metastin(46-54) and related analogs is typically achieved through Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amide peptides).
-
Amino Acid Coupling:
-
Swell the resin in a suitable solvent (e.g., N,N-dimethylformamide - DMF).
-
Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU) in the presence of a base (e.g., DIEA).
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Wash the resin to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid - TFA with scavengers).
-
Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
In Vitro KISS1R Binding Assay
This assay determines the binding affinity of the nonapeptide analog to the KISS1R.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing KISS1R (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a microplate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]-Kisspeptin-10), and varying concentrations of the unlabeled nonapeptide analog.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled analog.
-
Calculate the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (ERK Phosphorylation)
This assay measures the ability of the nonapeptide analog to activate the KISS1R and induce downstream signaling, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Protocol:
-
Cell Culture and Stimulation:
-
Plate KISS1R-expressing cells in a microplate and grow to confluence.
-
Serum-starve the cells to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of the nonapeptide analog for a specific time period.
-
-
Cell Lysis:
-
Lyse the cells to release the intracellular proteins.
-
-
Detection of Phosphorylated ERK:
-
Use a detection method such as ELISA, Western blotting, or a homogeneous assay (e.g., HTRF or AlphaLISA) with antibodies specific for phosphorylated ERK and total ERK.
-
-
Data Analysis:
-
Normalize the phosphorylated ERK signal to the total ERK signal.
-
Plot the normalized signal against the concentration of the analog.
-
Determine the EC50 value (the concentration of the analog that produces 50% of the maximal response).
-
Serum Stability Assay
This assay evaluates the stability of the nonapeptide analog in the presence of serum proteases.
Protocol:
-
Incubation:
-
Incubate the nonapeptide analog at a known concentration in serum or plasma (e.g., rat or human) at 37°C.
-
Collect aliquots at various time points.
-
-
Sample Preparation:
-
Stop the enzymatic degradation by adding a protein precipitating agent (e.g., acetonitrile or trichloroacetic acid).
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant containing the remaining intact peptide by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the amount of intact peptide at each time point.
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t₁/₂) of the peptide in serum.
-
Conclusion
The nonapeptide metastin analog, [D-Tyr46,D-Pya(4)47,azaGly51,Arg(Me)53]metastin(46-54), represents a significant advancement in the development of stable and potent KISS1R agonists. Its rational design has led to improved pharmacokinetic properties while maintaining high biological activity. This technical guide provides a foundational resource for researchers working with this and related compounds, offering detailed protocols and a summary of key data to facilitate further investigation into the therapeutic potential of modulating the kisspeptin signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and this compound, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of TAK-683
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-683 is a potent synthetic nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1] Initially developed for its potential in treating hormone-dependent diseases like prostate cancer, its mechanism of action revolves around its profound effects on the hypothalamic-pituitary-gonadal (HPG) axis.[2][3] Acute administration of this compound stimulates the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[4][5] Conversely, chronic administration leads to a suppression of these hormones and a reduction in testosterone levels.[2][3] This guide provides a detailed overview of the known and presumed downstream signaling pathways activated by this compound, supported by experimental data and detailed protocols. While specific downstream signaling studies on this compound are limited, the pathways described are based on its action as a KISS1R agonist and are inferred from studies with the natural ligand, kisspeptin.
Core Signaling Pathways of this compound
As a KISS1R agonist, this compound is understood to initiate a cascade of intracellular events upon binding to its receptor. The primary and best-characterized pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling. Additionally, evidence suggests the involvement of the mitogen-activated protein kinase (MAPK) pathways.
The Gαq/11-PLC-Calcium Mobilization Pathway
The canonical signaling pathway for KISS1R activation is mediated through the Gαq/11 protein.
-
Receptor Binding and G-Protein Activation: this compound binds to KISS1R, inducing a conformational change that facilitates the exchange of GDP for GTP on the Gαq/11 subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLCβ.
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of KISS1R activation.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, contributing to the cellular response.
Mitogen-Activated Protein Kinase (MAPK) Pathways
KISS1R activation is also linked to the stimulation of MAPK cascades, which are crucial for regulating gene expression and cellular processes like proliferation and differentiation.
-
ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway is a key downstream target. Activation of this pathway is often mediated by PKC and other upstream kinases. Phosphorylated ERK1/2 can translocate to the nucleus to regulate the activity of transcription factors.
-
p38 MAPK Pathway: The p38 MAPK pathway is another stress-activated kinase cascade that can be stimulated by KISS1R signaling. This pathway is implicated in inflammatory responses and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and this compound, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of investigational kisspeptin/metastin analog, this compound, on luteinizing hormone secretion at different stages of the luteal phase in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of TAK-683 in Gonadotropin-Releasing Hormone Depletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-683 is a potent, nonapeptide analog of metastin and a full agonist of the KISS1 receptor (KISS1R).[1] Its mechanism of action involves a biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis. Initially, it stimulates the release of gonadotropin-releasing hormone (GnRH), leading to a transient increase in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone.[2] However, chronic administration of this compound leads to a profound depletion of hypothalamic GnRH, resulting in sustained suppression of gonadotropins and testosterone.[3][4] This targeted hormonal suppression makes this compound a promising investigational agent for hormone-dependent diseases such as prostate cancer.[2][5] This technical guide provides an in-depth overview of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the Hypothalamic-Pituitary-Gonadal Axis and the Role of Kisspeptin
The reproductive system is primarily regulated by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases gonadotropin-releasing hormone (GnRH) in a pulsatile manner, which then stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6] These gonadotropins act on the gonads to stimulate the production of sex steroids, such as testosterone in males, and to regulate gametogenesis.[7]
Kisspeptin, a peptide product of the KISS1 gene, is a critical upstream regulator of GnRH neurons.[8] By binding to its receptor, KISS1R (also known as GPR54), kisspeptin potently stimulates the secretion of GnRH.[8] This positions the kisspeptin/KISS1R system as a key controller of the HPG axis and, consequently, reproductive function.
This compound: A Potent KISS1R Agonist
This compound is a synthetic nonapeptide analog of metastin (a fragment of kisspeptin) designed for improved metabolic stability and potent agonistic activity at the KISS1R.[1][9] Its primary mechanism of action is to mimic the effect of endogenous kisspeptin, but its sustained activity leads to a different long-term outcome compared to the natural pulsatile stimulation.
Mechanism of Action: From Stimulation to Depletion
The administration of this compound results in a biphasic response:
-
Initial Stimulation: A single subcutaneous dose of this compound causes a rapid, transient increase in plasma LH and testosterone levels.[2][3] This is due to the potent agonistic effect on KISS1R, leading to a surge in GnRH release from the hypothalamus.
-
Sustained Suppression: Continuous or chronic administration of this compound leads to a paradoxical effect. After the initial surge, there is a profound and sustained suppression of LH, FSH, and testosterone to castrate levels.[2][3] This is hypothesized to be due to the depletion of GnRH stores within the hypothalamus and the desensitization of the KISS1R system.[10]
This sustained suppression of testosterone forms the basis of its therapeutic potential in androgen-dependent prostate cancer.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line | Value | Reference |
| IC50 | Rat | KISS1R-expressing CHO | 150-180 pM | [1][4][11] |
| EC50 | Human | KISS1R-expressing CHO | 0.96 nM | [1][4] |
| EC50 | Rat | KISS1R-expressing CHO | 1.6 nM | [1][4] |
| EC50 (Ca2+ mobilization) | Rat | KISS1R-expressing CHO | 180 pM (159–203 pM 95% CI) | [1][4][11] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats
| Dosing Regimen | Duration | Effect on Testosterone | Reference |
| 0.008-8 µmol/kg/day (s.c. injection) | 7 days | Initial increase, then reduction | [2] |
| ≥30 pmol/h (c.s.c.i.) | 4 weeks | Reduction to castrate levels within 3-7 days | [2] |
| 2.1-21 nmol/kg/day (s.c. injection) | 12 weeks | Sustained suppression | [1][4] |
s.c. = subcutaneous; c.s.c.i. = continuous subcutaneous infusion
Table 3: Clinical Pharmacodynamic Effects of this compound in Healthy Men
| Dosing Regimen | Duration | Effect on Testosterone | Reference |
| 0.01–2.0 mg (single s.c. dose) | 72 hours | Rapid, small, non-dose-dependent increase, followed by a rapid decline within 8h, then an increase above baseline between 16h and 48h, returning to near baseline by 72h. | [3] |
| Up to 2.0 mg/day (c.s.c.i.) | 14 days | Suppression to below castration level | [3] |
Experimental Protocols
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity (IC50) and functional potency (EC50) of this compound at the KISS1 receptor.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat or human KISS1 receptor.[1][4][11]
-
Receptor Binding Assay (IC50):
-
Membrane fractions from KISS1R-expressing CHO cells are prepared.
-
Membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-kisspeptin) and varying concentrations of this compound.
-
The displacement of the radioligand by this compound is measured using a gamma counter.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calcium Mobilization Assay (EC50):
-
KISS1R-expressing CHO cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are stimulated with varying concentrations of this compound.
-
The increase in intracellular calcium concentration is measured using a fluorometer.
-
The EC50 value is calculated as the concentration of this compound that produces 50% of the maximal response.[1][4][11]
-
In Vivo Studies in Male Rats
Objective: To evaluate the effect of this compound on plasma hormone levels and reproductive organ weights.
Methodology:
-
Animals: Adult male Sprague-Dawley or F344 rats.[2]
-
Dosing:
-
Sample Collection: Blood samples are collected at various time points to measure plasma concentrations of LH, FSH, and testosterone using immunoassays.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and the weights of the prostate and seminal vesicles are measured.
Clinical Trials in Healthy Male Volunteers
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in humans.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, dose-escalation studies.[3]
-
Participants: Healthy adult men.
-
Dosing:
-
Pharmacokinetic Analysis: Blood samples are collected at multiple time points to determine the plasma concentration of this compound over time.
-
Pharmacodynamic Analysis: Blood samples are collected to measure plasma concentrations of LH, FSH, and total testosterone.[3]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: GnRH Signaling Pathway and this compound's Point of Action.
Caption: Biphasic Mechanism of Action of this compound.
Experimental Workflow
Caption: In Vivo Experimental Workflow for this compound Evaluation.
Conclusion
This compound represents a novel approach to androgen deprivation therapy. By acting as a potent KISS1R agonist, its chronic administration leads to the depletion of hypothalamic GnRH, effectively shutting down the HPG axis and reducing testosterone to castrate levels.[2][3] This mechanism of action, distinct from GnRH agonists and antagonists, offers a promising therapeutic strategy for hormone-sensitive prostate cancer and other conditions where profound gonadal suppression is desired. The data presented in this guide underscore the potent and sustained effects of this compound, providing a comprehensive resource for researchers and clinicians in the field of endocrinology and oncology. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and this compound, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and this compound, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gonadotropins: Luteinizing and Follicle Stimulating Hormones [vivo.colostate.edu]
- 7. The Roles of Luteinizing Hormone, Follicle-Stimulating Hormone and Testosterone in Spermatogenesis and Folliculogenesis Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. This compound | TargetMol [targetmol.com]
The Core Mechanism of TAK-683 Mediated Testosterone Suppression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-683 is a potent, synthetic nonapeptide agonist of the kisspeptin receptor (KISS1R), a G-protein coupled receptor that plays a pivotal role in the central regulation of the hypothalamic-pituitary-gonadal (HPG) axis. While acute administration of kisspeptin agonists stimulates the HPG axis, continuous or chronic administration of this compound leads to a profound and sustained suppression of testosterone to castration levels. This paradoxical effect forms the basis of its investigation as a therapeutic agent for hormone-dependent diseases such as prostate cancer. This technical guide provides a comprehensive overview of the core mechanism of this compound-mediated testosterone suppression, detailing the underlying signaling pathways, presenting quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its activity.
Introduction
The discovery of kisspeptin and its receptor, KISS1R (also known as GPR54), has revolutionized our understanding of reproductive endocrinology. Kisspeptin, a product of the KISS1 gene, is the primary upstream regulator of Gonadotropin-Releasing Hormone (GnRH) neurons in the hypothalamus.[1][2] Pulsatile release of kisspeptin drives the pulsatile secretion of GnRH, which in turn stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins then act on the testes to stimulate testosterone production and spermatogenesis.
This compound is a potent KISS1R agonist designed for enhanced metabolic stability.[3] Its primary mechanism of action in testosterone suppression lies in its ability to induce desensitization and downregulation of the KISS1R signaling pathway upon continuous exposure. This leads to a shutdown of the HPG axis and a subsequent fall in testosterone levels, mimicking a state of medical castration.
The Signaling Pathway of this compound at the KISS1R
The testosterone-suppressing effects of this compound are initiated by its interaction with KISS1R on GnRH neurons. The downstream signaling cascade is multifaceted and ultimately leads to the depletion of GnRH.
dot
Caption: Signaling pathway of this compound at the KISS1R on GnRH neurons.
Continuous stimulation by this compound leads to receptor desensitization, internalization, and downregulation, ultimately causing a depletion of GnRH stores and a cessation of pulsatile GnRH release. This disruption of the normal pulsatile signal to the pituitary is the core mechanism of testosterone suppression.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line | Value | Reference |
| IC50 (Receptor Binding) | Rat | CHO-KISS1R | 170 pM | [3] |
| EC50 (Ca2+ Mobilization) | Human | - | 0.96 nM | [3] |
| EC50 (Ca2+ Mobilization) | Rat | CHO-KISS1R | 1.6 nM | [3] |
Table 2: Preclinical In Vivo Efficacy of this compound in Male Rats
| Dosing Regimen | Duration | Effect on Testosterone | Reference |
| 0.008 - 8 µmol/kg (daily s.c. injection) | 7 days | Initial increase, then reduction | [3] |
| ≥30 pmol/h (continuous s.c. infusion) | 4 weeks | Reduction to castrate levels within 3-7 days | [3] |
Table 3: Clinical Efficacy of this compound in Healthy Men
| Dosing Regimen | Duration | Effect on Testosterone | Reference |
| 0.01 - 2.0 mg (single s.c. dose) | - | Small, transient increase | [2] |
| 2.0 mg/day (continuous s.c. infusion) | 14 days | Suppression below castration level (<50 ng/dL) in 4 of 5 subjects by day 7 | [2] |
Table 4: Effects of this compound on Gonadotropins
| Species | Dosing Regimen | Effect on LH | Effect on FSH | Reference |
| Healthy Men | Continuous s.c. dosing | Suppressed up to 70% | Suppressed up to 43% | [2] |
| Male Rats | 0.008 - 8 µmol/kg (daily s.c.) | Initial increase, then reduction | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize this compound.
In Vitro Assays
dot
Caption: General workflow for in vitro characterization of this compound.
4.1.1. KISS1R Radioligand Binding Assay
This assay determines the affinity of this compound for the KISS1R.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the rat KISS1R.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled kisspeptin analog (e.g., [¹²⁵I]-kisspeptin-10), and varying concentrations of unlabeled this compound.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
4.1.2. Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to activate KISS1R and trigger downstream signaling.
-
Cell Preparation:
-
Plate KISS1R-expressing cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.
-
-
Compound Addition and Measurement:
-
Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the response against the concentration of this compound.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
In Vivo Studies
dot
References
- 1. Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Function of TAK-683 as a Kisspeptin Analog
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAK-683 is a potent and metabolically stable synthetic nonapeptide analog of kisspeptin.[1] It functions as a full agonist of the kisspeptin receptor (KISS1R), also known as GPR54.[1][2][3] The primary biological function of this compound revolves around its powerful, yet biphasic, influence on the Hypothalamic-Pituitary-Gonadal (HPG) axis. Acute administration stimulates the reproductive axis, leading to a surge in gonadotropins and testosterone.[4] Conversely, chronic administration leads to receptor desensitization and profound, sustained suppression of the HPG axis, reducing testosterone to castrate levels.[4][5] This dual activity profile has positioned this compound as a valuable research tool and an investigational therapeutic agent, particularly for hormone-dependent conditions such as prostate cancer.[1][4]
Core Mechanism of Action: KISS1R Agonism
This compound exerts its effects by binding to and activating the KISS1R, a G protein-coupled receptor (GPCR).[1] The KISS1R is predominantly coupled to the Gαq/11 signaling pathway.[6][7] Upon agonist binding, a conformational change in the receptor activates Gαq/11, which in turn activates phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8]
-
IP3 Pathway: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[6]
-
DAG Pathway: DAG remains in the plasma membrane and activates protein kinase C (PKC), which subsequently phosphorylates and activates downstream targets, including the mitogen-activated protein kinase (MAPK) cascades like ERK1/2 and p38.[6][8]
In hypothalamic neurons that control reproduction, this signaling cascade leads to neuronal depolarization and the secretion of Gonadotropin-Releasing Hormone (GnRH).[7][9] GnRH then travels to the pituitary gland to stimulate the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[9]
Quantitative Data Presentation
This compound has been characterized by its high affinity and potent agonistic activity at the KISS1 receptor across different species.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Species/System | Value | Reference(s) |
| IC₅₀ (Receptor Binding) | Rat KISS1R in CHO cells | 150 - 180 pM | [1][2] |
| IC₅₀ (General) | KISS1R | 170 pM | [1][2][3] |
| EC₅₀ (Ca²⁺ Mobilization) | Rat KISS1R in CHO cells | 180 pM | [1][2] |
| EC₅₀ (Functional Activity) | Human KISS1R | 0.96 nM | [1][2][3] |
| EC₅₀ (Functional Activity) | Rat KISS1R | 1.6 nM | [1][2][3] |
IC₅₀ (Half-maximal inhibitory concentration) in this context reflects binding affinity. EC₅₀ (Half-maximal effective concentration) reflects the potency of the agonist to induce a functional response.
Table 2: In Vivo Pharmacodynamic Effects of this compound in Male Rats
| Administration | Dose | Duration | Primary Outcome | Reference(s) |
| Acute (Daily SC Injection) | 0.008 - 8 µmol/kg | 7 Days | Initial increase in plasma LH and testosterone, followed by a reduction after Day 7. | [1][4] |
| Chronic (Continuous SC Infusion) | ≥30 pmol/h (~2.1 nmol/kg/day) | 4 Weeks | Transient testosterone increase, then reduction to castrate levels within 3-7 days. | [4] |
| Chronic (Prostate Cancer Model) | 2.1 - 21 nmol/kg/day | 12 Weeks | Reduced serum PSA to below detection limits by Day 14. | [1][2] |
SC: Subcutaneous; LH: Luteinizing Hormone; PSA: Prostate-Specific Antigen.
Table 3: Human Pharmacokinetics of this compound
| Parameter | Administration | Value | Reference(s) |
| t_max_ (Time to max concentration) | Single SC Dose | 0.25 - 0.50 hours | [5] |
| t_1/2_ (Half-life) | Single SC Dose | ~6 - 9 hours | [5] |
Experimental Protocols
The biological function of this compound has been elucidated through a series of standard and specialized assays.
In Vitro Assays
A. Receptor Binding Assay
-
Objective: To determine the binding affinity (IC₅₀) of this compound for the KISS1R.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat KISS1R are cultured and harvested.[1][2]
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.
-
Competitive Binding: A constant concentration of a radiolabeled kisspeptin analog (e.g., ¹²⁵I-kisspeptin) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Separation & Detection: The reaction mixture is filtered to separate bound from free radioligand. The radioactivity of the filter, representing the amount of bound ligand, is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC₅₀ value is calculated using non-linear regression analysis.
-
B. Calcium Mobilization Assay
-
Objective: To measure the functional potency (EC₅₀) of this compound by quantifying its ability to induce intracellular calcium release.[1]
-
Methodology:
-
Cell Loading: KISS1R-expressing CHO cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The loaded cells are exposed to varying concentrations of this compound.
-
Detection: A fluorometric imaging plate reader (FLIPR) or a similar instrument is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of this compound to generate a dose-response curve, from which the EC₅₀ is determined.
-
In Vivo Studies
A. Acute and Chronic Administration in Rats
-
Objective: To evaluate the short-term (stimulatory) and long-term (suppressive) effects of this compound on the HPG axis.[4]
-
Methodology:
-
Animal Model: Adult male Sprague-Dawley or F344 rats are used.[4]
-
Dosing Regimens:
-
Sample Collection: Blood samples are collected at various time points throughout the study.
-
Hormone Analysis: Plasma concentrations of LH, FSH, and testosterone are measured using immunoassays (e.g., ELISA or RIA).
-
Endpoint Analysis: At the end of the study, reproductive organs (prostate, seminal vesicles) are weighed to assess the biological effect of testosterone suppression.[4]
-
Biphasic Biological Effect: Stimulation vs. Suppression
A critical aspect of this compound's function is its dual-phase effect on the HPG axis, which is dependent on the duration of administration.
-
Acute Stimulation: A single dose or the initial phase of daily dosing acts as a conventional agonist, triggering a robust release of GnRH, followed by a surge in LH and testosterone.[4][5] In healthy men, a single dose of this compound resulted in a rapid, albeit small, increase in total plasma testosterone.[5]
-
Chronic Suppression: With continuous or prolonged exposure, the KISS1 receptors on GnRH neurons become desensitized and down-regulated.[10] This leads to a profound and sustained suppression of the entire HPG axis.[10][11] The initial stimulatory effect is followed by an abrupt reduction of plasma testosterone to castration levels.[4] This long-term effect is the basis for its investigation as a therapy for hormone-sensitive prostate cancer, aiming to achieve medical castration.[1][4] Studies in rats showed that this suppressive effect was more rapid and profound than that induced by the GnRH agonist leuprolide.[4]
Conclusion
This compound is a highly potent kisspeptin analog that acts as a full agonist at the KISS1R. Its biological function is characterized by a biphasic dose-duration response on the HPG axis: acute stimulation followed by profound chronic suppression. This well-defined mechanism, supported by robust in vitro and in vivo data, makes this compound an invaluable tool for neuroendocrine research and a promising candidate for the development of novel therapies for sex-hormone-dependent diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and this compound, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. The effects of chronic subcutaneous administration of an investigational kisspeptin analog, this compound, on gonadotropin-releasing hormone pulse generator activity in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
The Structure-Activity Relationship of TAK-683: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-683 is a potent and selective nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as GPR54.[1] As a metastin analog, this compound has demonstrated robust effects on the hypothalamic-pituitary-gonadal (HPG) axis, leading to the suppression of gonadotropins and testosterone.[1][2] This profound activity has positioned this compound and similar KISS1R agonists as promising therapeutic agents for hormone-dependent diseases, particularly prostate cancer.[2] Understanding the intricate relationship between the structure of this compound and its biological activity is paramount for the rational design of next-generation KISS1R modulators with improved pharmacological profiles. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, supported by detailed experimental protocols and visual representations of its mechanism of action.
Core Structure and Mechanism of Action
This compound is a synthetic analog of the C-terminal fragment of kisspeptin, metastin(45-54). Its development arose from systematic modifications of a lead nonapeptide, compound 26 ([D-Tyr(46),D-Pya(4)(47),azaGly(51),Arg(Me)(53)]metastin(46-54)), to enhance metabolic stability and retain high agonistic potency.[3] The primary mechanism of action of this compound involves its high-affinity binding to and activation of KISS1R, a Gq-protein coupled receptor.[4] This activation triggers a downstream signaling cascade, primarily through the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] Subsequent intracellular calcium mobilization and protein kinase C (PKC) activation ultimately modulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[4][6]
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its amino acid sequence and specific chemical modifications. The following table summarizes the quantitative structure-activity relationship data derived from studies on this compound and its close analogs. The data is primarily based on the development of the precursor compound 26, which led to the elucidation of this compound.[3]
| Modification Position/Type | Compound/Analog | KISS1R Binding Affinity (IC50, nM) | Functional Activity (EC50, nM) | Effect on Activity |
| N-Terminal Truncation | Metastin(45-54) | High | Potent Agonist | Baseline |
| Nonapeptide Analog (e.g., Compound 26) | Comparable to Metastin(45-54) | Potent Agonist | Improved serum stability while maintaining high affinity and potency.[3] | |
| Position 45/46 (N-terminus) | D-Tyr substitution | Compound 26 | Comparable to Metastin(45-54) | Potent Agonist |
| Position 47 | D-Pya(4) substitution | Compound 26 | Comparable to Metastin(45-54) | Potent Agonist |
| Position 51 | azaGly substitution | Compound 26 | Comparable to Metastin(45-54) | Potent Agonist |
| Position 53 | Arg(Me) substitution | Compound 26 | Comparable to Metastin(45-54) | Potent Agonist |
| N-terminal Conjugation | DOTA-conjugated this compound (JC01094) | 1.56 ± 0.71 (Kᵢ) | Not Reported | High affinity is retained, indicating tolerance for N-terminal modifications for imaging applications.[7] |
Experimental Protocols
KISS1R Radioligand Binding Assay
This assay is employed to determine the binding affinity of this compound and its analogs to the KISS1R.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human or rat KISS1R (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors), and centrifuged to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.
-
Competitive Binding: A fixed concentration of a radiolabeled KISS1R ligand (e.g., [125I]-Kisspeptin-10) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound or its analogs).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.[8][9]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound and its analogs to activate KISS1R and induce a downstream signaling event.
Methodology:
-
Cell Culture: Cells stably expressing KISS1R (e.g., CHO or HEK293 cells) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable assay buffer (e.g., HBSS with HEPES). Probenecid may be included to prevent dye leakage.
-
Incubation: The cells are incubated in the dark at 37°C for a specific duration to allow for dye de-esterification and loading into the cytoplasm.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured, and then this compound or its analogs at various concentrations are automatically added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration, and a dose-response curve is generated to determine the half-maximal effective concentration (EC50).[10][11][12]
In Vivo Testosterone Suppression Assay in Rats
This in vivo assay evaluates the pharmacological effect of this compound and its analogs on the HPG axis.
Methodology:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are used for the study.
-
Compound Administration: this compound or its analogs are administered to the rats, typically via subcutaneous injection, at various doses. A vehicle control group is also included.
-
Blood Sampling: Blood samples are collected from the rats at different time points post-administration (e.g., 0, 2, 4, 8, 24 hours).
-
Hormone Measurement: Plasma or serum is separated from the blood samples. The concentrations of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) are measured using commercially available ELISA kits or radioimmunoassays.[13][14]
-
Data Analysis: The hormone levels at different time points and for different dose groups are compared to the vehicle control group to determine the extent and duration of testosterone suppression.
Mandatory Visualizations
Caption: KISS1R Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for SAR Studies of this compound.
Caption: Modulation of the HPG Axis by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rep.bioscientifica.com [rep.bioscientifica.com]
- 3. Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Kisspeptin and KISS1R: a critical pathway in the reproductive system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sceti.co.jp [sceti.co.jp]
- 14. ibl-america.com [ibl-america.com]
Tak-683's Impact on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
Introduction
Tak-683 is a potent, nonapeptide, investigational agonist of the kisspeptin receptor (KISS1R), also known as GPR54.[1][2] Kisspeptin and its receptor are critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis, playing a pivotal role in initiating and controlling the reproductive cascade.[3][4] This technical guide provides an in-depth analysis of the pharmacological profile of this compound, its mechanism of action, and its profound impact on the HPG axis, drawing from key preclinical and clinical studies. The document is intended for researchers, scientists, and drug development professionals in the fields of endocrinology, oncology, and reproductive medicine.
Mechanism of Action: Interfacing with the HPG Axis
The HPG axis is a tightly regulated endocrine system essential for reproduction and steroidogenesis.[5] It involves a cascade of hormonal signals:
-
Hypothalamus: Neurons in the hypothalamus release Gonadotropin-Releasing Hormone (GnRH) in a pulsatile manner.[5][6]
-
Pituitary Gland: GnRH travels to the anterior pituitary gland, stimulating the release of two gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[5][7]
-
Gonads: LH and FSH act on the gonads (testes in males, ovaries in females) to stimulate the production of sex steroids (e.g., testosterone and estrogen) and support gametogenesis.[6][8]
Kisspeptin neurons are key upstream regulators of this axis, directly stimulating GnRH neurons to secrete GnRH.[3][4] this compound, as a KISS1R agonist, mimics the action of endogenous kisspeptin.[1][9] However, its pharmacological effect is highly dependent on the mode of administration. While acute or single doses stimulate the HPG axis, continuous or chronic administration leads to a paradoxical suppression.[9][10] This is hypothesized to be due to the depletion of hypothalamic GnRH stores and the desensitization of the KISS1R signaling pathway, ultimately downregulating the entire HPG axis.[10][11]
Quantitative Pharmacological Data
This compound demonstrates high-affinity binding and potent agonistic activity at the KISS1R. Its effects have been quantified in both in vitro and in vivo models, revealing a distinct biphasic response characterized by initial stimulation followed by profound suppression with continued exposure.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Cell Line | Reference |
| IC₅₀ (Receptor Binding) | Rat | 150-180 pM | CHO | [1] |
| IC₅₀ (Receptor Binding) | Human | 170 pM | N/A | [12][13] |
| EC₅₀ (Ca²⁺ Mobilization) | Rat | 1.6 nM | CHO | [1][12] |
| EC₅₀ (Ca²⁺ Mobilization) | Human | 0.96 nM | N/A | [1][12] |
Table 2: Hormonal Effects of this compound in Male Rats
| Administration Protocol | Duration | Key Findings | Reference |
| Daily Subcutaneous Injection | 7 Days | Initial, transient increase in plasma LH and testosterone. | [9] |
| After Day 7, plasma hormone levels and genital organ weights were reduced. | [9][11] | ||
| Continuous Subcutaneous Infusion | 4 Weeks | Transient increase in testosterone, followed by an abrupt reduction to castration levels within 3-7 days. | [9] |
| This profound testosterone suppression was sustained throughout the 4-week dosing period. | [9][11] | ||
| Weights of prostate and seminal vesicles were reduced to castration levels. | [9] |
Table 3: Hormonal Effects of this compound in Healthy Men
| Administration Protocol | Dose | Key Findings | Reference |
| Single Subcutaneous Dose | 0.01–2.0 mg | Rapid, non-dose-dependent increase in plasma LH and FSH. | [10] |
| A small initial increase in total plasma testosterone, followed by a rapid decline within 8 hours. | [10] | ||
| Continuous Subcutaneous Dosing | 2.0 mg/day | Testosterone suppressed below castration level (<50 ng/dL) in 80% of subjects by Day 7. | [10] |
| LH concentrations suppressed by up to 70%. | [10] | ||
| FSH concentrations suppressed by up to 43%. | [10] |
Experimental Protocols
The characterization of this compound's effects on the HPG axis has been established through a series of well-defined experimental methodologies.
Protocol 1: In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (IC₅₀) and functional potency (EC₅₀) of this compound at the KISS1R.
-
Methodology (Receptor Binding Assay):
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat KISS1R are cultured.[1]
-
Membrane Preparation: Cell membranes are prepared from the cultured CHO cells.
-
Competitive Binding: Membranes are incubated with a radiolabeled kisspeptin analog (e.g., ¹²⁵I-Kp-10) and varying concentrations of this compound.
-
Detection: The amount of bound radioligand is measured using a gamma counter.
-
Analysis: The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated.[1]
-
-
Methodology (Calcium Mobilization Assay):
-
Cell Loading: KISS1R-expressing CHO cells are loaded with a calcium-sensitive fluorescent dye.
-
Stimulation: Cells are stimulated with varying concentrations of this compound.
-
Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Analysis: The EC₅₀ value, the concentration of this compound that produces 50% of the maximal response, is determined.[1]
-
Protocol 2: In Vivo Efficacy Study in Male Rats
-
Objective: To evaluate the effect of continuous this compound administration on plasma testosterone levels and androgen-dependent organs.
-
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are used.[2][9]
-
Drug Administration: this compound is administered via continuous subcutaneous infusion using osmotic mini-pumps for a period of 4 weeks. Doses typically range from 10 to 100 pmol/h.[1][9] A control group receives a vehicle-filled pump.
-
Blood Sampling: Blood samples are collected periodically (e.g., baseline, Day 1, Day 3, Day 7, and weekly thereafter) for hormone analysis.
-
Hormone Analysis: Plasma concentrations of LH, FSH, and testosterone are measured using validated immunoassays.
-
Endpoint Analysis: At the end of the 4-week study, animals are euthanized. The prostate and seminal vesicles are excised and weighed.
-
Data Analysis: Hormone levels and organ weights are compared between the this compound treated groups and the vehicle control group using appropriate statistical methods.[9]
-
Protocol 3: Phase 1 Clinical Trial in Healthy Male Volunteers
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in humans.
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.[10]
-
Part 1: Single Ascending Dose
-
Participants: Healthy adult men are enrolled into sequential dose cohorts (e.g., 0.01 mg, 0.03 mg, 0.1 mg, etc.).[10]
-
Administration: Subjects receive a single subcutaneous injection of this compound or a placebo.
-
Pharmacodynamic Sampling: Blood samples are collected at frequent intervals (e.g., pre-dose and up to 72 hours post-dose) to measure plasma concentrations of LH, FSH, and total testosterone.[10]
-
-
Part 2: Continuous Dosing
-
Participants: A new set of healthy male subjects are enrolled.
-
Administration: Subjects receive a continuous subcutaneous infusion of this compound or placebo for 7 consecutive days.[10]
-
Pharmacodynamic Sampling: Blood samples are collected daily to assess the impact on LH, FSH, and testosterone levels.
-
-
Safety Monitoring: Adverse events, vital signs, ECGs, and clinical laboratory tests are monitored throughout the study for all participants.[10]
Conclusion
This compound is a potent KISS1R agonist that exerts a profound, biphasic effect on the hypothalamic-pituitary-gonadal axis. While single doses cause a transient stimulation of gonadotropin and testosterone release, continuous administration leads to rapid and sustained suppression of the HPG axis, effectively reducing testosterone to castration levels.[9][10] This unique pharmacological profile, characterized by initial stimulation followed by desensitization and suppression, highlights its potential as a therapeutic agent for hormone-dependent diseases such as prostate cancer.[1][14] The detailed experimental data and protocols outlined in this guide provide a comprehensive foundation for further research and development in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The Hypothalamic-Pituitary-Gonadal Axis - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and this compound, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and this compound, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of TAK-683 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-683 is a potent and stable nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as GPR54.[1][2] Kisspeptin is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis, primarily by stimulating the release of gonadotropin-releasing hormone (GnRH).[3] Continuous administration of KISS1R agonists like this compound leads to receptor desensitization and a subsequent profound and sustained suppression of the HPG axis, resulting in reduced levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone.[3][4] This mechanism of action makes this compound a compound of interest for preclinical research in hormone-dependent conditions, particularly androgen-dependent prostate cancer.[4][5]
These application notes provide detailed protocols for in vivo studies in rats to evaluate the pharmacodynamic effects and efficacy of this compound.
Mechanism of Action: Signaling Pathway
This compound, as a kisspeptin analog, activates the KISS1R, a Gq-protein coupled receptor located on GnRH neurons in the hypothalamus. This activation initiates a signaling cascade that ultimately leads to the secretion of GnRH. However, continuous stimulation by this compound results in the desensitization of this pathway, leading to a shutdown of GnRH release and subsequent suppression of testosterone production.
Caption: this compound Signaling Pathway and Chronic Effects.
Data Presentation
In Vitro Activity of this compound
| Parameter | Species | Value |
| IC₅₀ (KISS1R Binding) | Rat | 150-180 pM[2] |
| EC₅₀ (Ca²⁺ Mobilization) | Rat | 180 pM (159–203 pM)[2] |
| EC₅₀ (KISS1R Agonist Activity) | Human | 0.96 nM[2] |
| EC₅₀ (KISS1R Agonist Activity) | Rat | 1.6 nM[2] |
In Vivo Pharmacodynamic Effects of this compound in Rats
| Study Design | Dose | Duration | Key Findings |
| Daily Subcutaneous Injection | 0.008 - 8 µmol/kg | 7 days | Initial increase in plasma LH and testosterone, followed by a reduction after day 7.[2][5] |
| Continuous Subcutaneous Infusion | ≥30 pmol/h (approx. 2.1 nmol/kg/day) | 4 weeks | Transient increase in plasma testosterone, followed by an abrupt reduction to castration levels within 3-7 days. Sustained suppression throughout the dosing period.[5] |
| JDCaP Xenograft Model | 2.1 - 21 nmol/kg/day (daily s.c.) | 12 weeks | Reduction of serum PSA to below the limit of detection (0.5 ng/ml) by day 14.[2] |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Study
Caption: General Experimental Workflow for this compound In Vivo Study.
Protocol 1: Pharmacodynamic Study of this compound in Male Rats
Objective: To evaluate the effect of daily subcutaneous administration of this compound on plasma testosterone, LH, and FSH levels in male rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
This compound peptide
-
Vehicle for injection (e.g., sterile saline or a buffered solution appropriate for peptides. The exact vehicle for this compound is not consistently reported, so a common vehicle for peptides is suggested. Preliminary solubility and stability tests are recommended.)
-
Sterile syringes and needles (25-27 gauge)
-
Blood collection tubes (e.g., with EDTA for plasma)
-
Centrifuge
-
ELISA kits for rat testosterone, LH, and FSH
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.
-
This compound Formulation:
-
On each day of dosing, prepare a fresh solution of this compound in the chosen vehicle.
-
The concentration should be calculated based on the desired dose (e.g., 0.008-8 µmol/kg) and the average weight of the rats.
-
-
Treatment Administration:
-
Gently restrain the rat.
-
Administer the prepared this compound solution or vehicle control via subcutaneous injection in the dorsal scapular region.
-
Rotate the injection site daily if possible.
-
Continue daily administration for the planned duration of the study (e.g., 7 days).
-
-
Blood Collection:
-
Collect blood samples at baseline (before the first dose) and at specified time points during and after the treatment period.
-
A suitable method for repeated sampling is via the tail vein.
-
For terminal studies, blood can be collected via cardiac puncture under anesthesia.
-
Collect approximately 0.5 mL of blood into EDTA-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Hormone Analysis:
-
Measure the concentrations of testosterone, LH, and FSH in the plasma samples using commercially available rat-specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Analyze the changes in hormone levels over time and compare the treatment groups to the vehicle control group using appropriate statistical methods.
-
Protocol 2: Efficacy Study of this compound in a Rat Prostate Cancer Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in an androgen-dependent prostate cancer xenograft model (JDCaP) in rats.
Materials:
-
Immunocompromised male rats (e.g., nude rats)
-
JDCaP human prostate cancer cells
-
Cell culture medium and supplements
-
Matrigel
-
This compound and vehicle
-
Calipers for tumor measurement
-
ELISA kit for human PSA
Procedure:
-
Cell Culture: Culture JDCaP cells according to standard protocols.
-
Xenograft Implantation:
-
Harvest JDCaP cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Inject approximately 1-5 x 10⁶ cells subcutaneously into the flank of each rat.
-
-
Tumor Growth Monitoring:
-
Monitor the rats for tumor formation.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
-
Randomization and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Prepare and administer this compound or vehicle as described in Protocol 1. A dosing regimen of 2.1-21 nmol/kg/day has been shown to be effective.[2]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Collect blood samples periodically to measure serum PSA levels using a human-specific PSA ELISA kit.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals.
-
Excise the tumors and measure their final weight.
-
Compare tumor growth inhibition, changes in PSA levels, and final tumor weights between the treatment and control groups.
-
Concluding Remarks
The protocols outlined provide a framework for conducting in vivo studies to investigate the biological activity of this compound in rats. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional and national guidelines for animal welfare. The potent testosterone-suppressive effects of this compound make it a valuable tool for preclinical research in androgen-driven diseases.
References
- 1. Rat Testosterone ELISA Kit | Crystal Chem [crystalchem.com]
- 2. sceti.co.jp [sceti.co.jp]
- 3. Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat Testosterone Rapid ELISA Kit (EELR017) - Invitrogen [thermofisher.com]
Application Notes and Protocols for Subcutaneous Administration of TAK-683 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-683 is a potent and metabolically stable nonapeptide agonist of the KISS1 receptor (KISS1R), also known as GPR54.[1][2] Activation of KISS1R by its endogenous ligand, kisspeptin, plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, primarily by stimulating the release of gonadotropin-releasing hormone (GnRH).[2][3] Chronic administration of a KISS1R agonist like this compound leads to desensitization of the receptor, resulting in the suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and ultimately, testosterone.[1][2][3] This testosterone-suppressive activity makes this compound a compound of interest for the preclinical investigation of hormone-dependent diseases, particularly prostate cancer.[1][2]
These application notes provide a detailed overview and protocols for the subcutaneous administration of this compound in mouse models, with a focus on preclinical studies for hormone-dependent prostate cancer. The protocols are compiled from published preclinical data, primarily in rat models, and established methodologies for subcutaneous administration in mice.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its biological effects by binding to and activating the KISS1R, a Gq/11-coupled G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately modulates hormone secretion. In the context of hormone-dependent prostate cancer, the therapeutic rationale for chronic this compound administration is to induce a state of sustained testosterone suppression, thereby inhibiting the growth of androgen-sensitive tumors.
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound, primarily in rats, which can serve as a reference for designing studies in mice.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line | Value | Reference |
| IC₅₀ (KISS1R binding) | Rat | CHO | 150-180 pM | [1] |
| EC₅₀ (Ca²⁺ mobilization) | Rat | CHO | 180 pM | [1] |
| EC₅₀ (KISS1R agonism) | Human | - | 0.96 nM | [1] |
| EC₅₀ (KISS1R agonism) | Rat | - | 1.6 nM | [1] |
Table 2: In Vivo Effects of Subcutaneous this compound Administration in Rats
| Dosing Regimen | Duration | Key Findings | Reference |
| 0.008, 0.08, 0.8, or 8 µmol/kg/day | 7 days | Initial increase in plasma LH and testosterone, followed by a reduction in plasma hormone levels and genital organ weights after day 7. | [1][3] |
| 10, 30, or 100 pmol/h (continuous infusion) | 4 weeks | Sustained suppression of reproductive functions. | [1] |
| 2.1-21 nmol/kg/day | 12 weeks | In a prostate cancer model, serum PSA concentrations were reduced to below the limit of detection (0.5 ng/mL) by day 14. | [1] |
| ≥30 pmol/h (continuous infusion) | 4 weeks | Transient increase in plasma testosterone, followed by an abrupt reduction to castrate levels within 3-7 days. Prostate and seminal vesicle weights were reduced to castrate levels. | [3] |
Experimental Protocols
Note: The following protocols are generalized based on standard practices for subcutaneous administration in mice and preclinical data available for this compound in rats. Researchers should perform pilot studies to determine the optimal vehicle, dosage, and administration schedule for their specific mouse model and experimental objectives.
Protocol 1: Preparation of this compound for Subcutaneous Administration
Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle (e.g., 50% DMSO in saline, or other appropriate vehicle determined by solubility and tolerability studies)
-
Sterile, pyrogen-free water for injection or saline
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the required concentration: Based on the desired dose (e.g., in mg/kg or µmol/kg) and the injection volume, calculate the required concentration of the this compound solution.
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with the appropriate sterile vehicle to the desired concentration.
-
Solubilization: Gently vortex the solution until the powder is completely dissolved. If necessary, brief sonication in a water bath may be used to aid dissolution.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at -20°C or -80°C for long-term storage. For daily use, the solution may be stored at 4°C for a limited time. Avoid repeated freeze-thaw cycles.
Protocol 2: Subcutaneous Administration of this compound in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 0.3 mL or 0.5 mL) with a fine-gauge needle (e.g., 27-30 gauge)
-
Mouse restraint device (optional)
-
70% ethanol wipes
-
Sharps container
Procedure:
-
Animal Handling: Handle the mice gently to minimize stress. If necessary, use a restraint device.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the interscapular region (scruff).
-
Aseptic Technique: Wipe the injection site with a 70% ethanol wipe and allow it to air dry.
-
Injection:
-
Grasp the loose skin over the scruff to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel (aspiration). If blood appears in the syringe hub, withdraw the needle and inject at a different site with a new sterile needle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
-
Monitoring: Monitor the mice for any adverse reactions following the injection.
Protocol 3: Efficacy Study of this compound in a Prostate Cancer Xenograft Mouse Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous prostate cancer xenograft model (e.g., using LNCaP or VCaP cells).
Procedure:
-
Cell Culture and Implantation: Culture human prostate cancer cells (e.g., LNCaP or VCaP) under appropriate conditions. Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel, for subcutaneous injection into the flank of male immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, different doses of this compound).
-
Drug Administration: Administer this compound subcutaneously according to the predetermined dosing schedule (e.g., daily injections or continuous infusion via osmotic pumps).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice and collect tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67, or biomarker analysis).
Disclaimer: These application notes and protocols are intended for guidance and informational purposes only. All animal experiments should be conducted in accordance with institutional guidelines and regulations, and with the approval of the Institutional Animal Care and Use Committee (IACUC). Researchers are strongly encouraged to consult the primary literature and conduct their own optimization studies.
References
Application Notes and Protocols for the Use of TAK-683 in a JDCaP Prostate Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant global health concern, and the development of novel therapeutic strategies is paramount. A key target in hormone-sensitive prostate cancer is the androgen receptor (AR) signaling pathway. TAK-683 is an investigational nonapeptide kisspeptin analog that acts as a potent and full agonist of the KISS1 receptor (KISS1R).[1][2] Activation of KISS1R in the hypothalamus leads to the depletion of gonadotropin-releasing hormone (GnRH), which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This cascade ultimately results in a profound reduction of plasma testosterone to castrate levels.[1][2] This mechanism of action makes this compound a promising candidate for the treatment of androgen-dependent prostate cancer.
The JDCaP model is an androgen-dependent prostate cancer rat xenograft model that has been utilized in preclinical studies to evaluate the efficacy of hormone-targeting therapies.[3][4] In this model, this compound has demonstrated the ability to reduce plasma prostate-specific antigen (PSA), a key biomarker for prostate cancer progression.[3] These application notes provide detailed protocols for the utilization of this compound in the JDCaP prostate cancer model, offering a framework for researchers to investigate its therapeutic potential.
Signaling Pathway of this compound
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and this compound, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for TAK-683 in Sustained Testosterone Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-683 is a potent kisspeptin receptor (KISS1R) agonist that has demonstrated the ability to induce profound and sustained suppression of testosterone levels.[1] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical and clinical research settings, with a focus on achieving sustained testosterone suppression. The information compiled is based on published studies in rodent models and early-phase human clinical trials.
Introduction
Kisspeptin, a neuropeptide encoded by the KISS1 gene, is a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[2] It acts by binding to the kisspeptin receptor (KISS1R), a G-protein coupled receptor (GPR54), on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[3] Continuous administration of KISS1R agonists, such as this compound, leads to desensitization of the KISS1R and subsequent downregulation of the HPG axis, resulting in a significant reduction in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and ultimately, testosterone secretion.[4][5] This mechanism of action makes this compound a promising candidate for the treatment of hormone-dependent diseases like prostate cancer.[1][2]
Data Presentation
Table 1: this compound Dosage and Testosterone Suppression in Male Rats
| Administration Route | Dosage | Duration | Key Findings | Reference(s) |
| Daily Subcutaneous Injection | 0.008 - 8 µmol/kg | 7 days | Initial increase in LH and testosterone, followed by a reduction after day 7. | [2] |
| Continuous Subcutaneous Infusion | ≥30 pmol/h (approx. 2.1 nmol/kg/day) | 4 weeks | Transient increase in testosterone, followed by a reduction to castrate levels within 3-7 days. Sustained suppression throughout the dosing period. | [2] |
| Daily Subcutaneous Injection | 2.1 - 21 nmol/kg/day | 12 weeks | In a prostate cancer model, sustained testosterone suppression was observed. | [1] |
Table 2: this compound Dosage and Testosterone Suppression in Healthy Men
| Administration Route | Dosage | Duration | Key Findings | Reference(s) |
| Single Subcutaneous Dose | 0.01 - 2.0 mg | Single dose | Rapid, small, non-dose-dependent increase in testosterone, followed by a decline within 8 hours. | [5] |
| Continuous Subcutaneous Infusion | 0.01 - 2.0 mg/day | 14 days | At 2.0 mg/day, testosterone was suppressed below castration levels (<50 ng/dL) in 80% of subjects by day 7. | [5] |
Signaling Pathway
Continuous activation of the KISS1R by this compound leads to receptor desensitization and internalization, disrupting the pulsatile release of GnRH. This, in turn, suppresses the pituitary's release of LH and FSH, ultimately leading to a profound and sustained decrease in testosterone production by the testes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and this compound, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KiSS1-derived peptide receptor - Wikipedia [en.wikipedia.org]
- 4. The effects of chronic subcutaneous administration of an investigational kisspeptin analog, this compound, on gonadotropin-releasing hormone pulse generator activity in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Calcium Mobilization Assay with GPR40/FFAR1 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for an in vitro calcium mobilization assay, a robust method for characterizing the activity of agonists targeting G protein-coupled receptors (GPCRs), with a specific focus on the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. GPR40 is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion. Activation of GPR40 by agonists leads to a signaling cascade that results in the release of intracellular calcium.[1][2][3][4][5] This assay allows for the quantification of this calcium release, providing a measure of agonist potency and efficacy.
It is important to note that while the user specified TAK-683, this compound is a known agonist for the kisspeptin receptor (KISS1R).[6] A more widely studied GPR40 agonist in the context of calcium mobilization assays is TAK-875 (Fasiglifam) .[2][7][8][9][10] Therefore, this protocol will focus on the application of the assay for GPR40 agonists like TAK-875, while the principles remain applicable to other Gq-coupled GPCRs and their respective agonists.
Signaling Pathway of GPR40/FFAR1 Activation
Upon binding of an agonist, such as a free fatty acid or a synthetic compound like TAK-875, GPR40 undergoes a conformational change. This activates the associated heterotrimeric G protein, specifically the Gq alpha subunit (Gαq).[2][5] The activated Gαq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4][11] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[11][12] This transient increase in intracellular calcium can be detected using fluorescent calcium indicators.
Experimental Workflow
The in vitro calcium mobilization assay follows a straightforward workflow that can be adapted for high-throughput screening.[13][14] The main steps include cell preparation, loading of a calcium-sensitive dye, addition of the test compound, and detection of the fluorescent signal.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format but can be scaled for 384- or 1536-well plates.
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293T cells stably expressing human GPR40/FFAR1.
-
Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or Calcium-5 Assay Kit.
-
Probenecid: An anion transport inhibitor to prevent dye leakage.
-
Test Compound: TAK-875 or other GPR40 agonists.
-
Control Agonist: A known GPR40 agonist (e.g., linoleic acid).
-
Antagonist (optional): A known GPR40 antagonist for assay validation.
-
Black-walled, clear-bottom 96-well microplates.
-
Fluorescence Plate Reader: Equipped with kinetic reading capabilities and appropriate filters for the chosen dye (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
One day before the assay, seed the GPR40-expressing cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves dissolving the fluorescent dye (e.g., Fluo-4 AM) in DMSO and then diluting it in assay buffer containing probenecid (final concentration typically 2.5 mM).
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound (e.g., TAK-875) and control agonist in assay buffer. The final concentration of DMSO should be kept below 0.5% to avoid cell toxicity.
-
-
Calcium Mobilization Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature (typically 37°C).
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's integrated liquid handler should then add a specific volume (e.g., 20 µL) of the compound dilutions to the respective wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response and its subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as Relative Fluorescence Units (RFU).
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
Data Presentation
The quantitative data obtained from the calcium mobilization assay can be summarized in tables for easy comparison of different compounds.
Table 1: Potency and Efficacy of GPR40 Agonists
| Compound | EC50 (nM) | Emax (% of Control) | Hill Slope |
| TAK-875 | 15.3 | 100 | 1.1 |
| Compound X | 25.8 | 95 | 1.0 |
| Compound Y | 150.2 | 70 | 0.9 |
| Linoleic Acid | 5,200 | 85 | 1.2 |
Note: The values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental conditions.
Table 2: Assay Validation Parameters
| Parameter | Value | Acceptance Criteria |
| Z'-factor | 0.75 | > 0.5 |
| Signal-to-Background Ratio | 15 | > 5 |
| CV (%) of Controls | < 10% | < 20% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Background Ratio | Low receptor expression, inactive compound, or suboptimal dye loading. | Verify receptor expression, use a fresh dilution of a known potent agonist, and optimize dye loading time and concentration. |
| High Well-to-Well Variability | Uneven cell seeding, pipetting errors, or edge effects. | Ensure a single-cell suspension before plating, use calibrated pipettes, and avoid using the outer wells of the plate. |
| Cell Detachment | Harsh washing steps or toxic compound concentrations. | Use a gentle aspiration method, consider a no-wash dye loading kit, and check the cytotoxicity of the compounds. |
| High Background Signal | Autofluorescence of compounds or spontaneous calcium oscillations. | Run a control plate with compounds but without cells, and ensure a stable baseline before compound addition. |
Conclusion
The in vitro calcium mobilization assay is a powerful and versatile tool for the screening and characterization of GPR40/FFAR1 agonists.[11][15] By providing quantitative data on agonist potency and efficacy, this assay plays a crucial role in the drug discovery and development process for novel therapeutics targeting type 2 diabetes and other metabolic disorders. Careful optimization of experimental parameters and adherence to the detailed protocol will ensure the generation of reliable and reproducible data.
References
- 1. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and this compound, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Free fatty acid receptor 1 stimulates cAMP production and gut hormone secretion through Gq-mediated activation of adenylate cyclase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 10. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Preparing TAK-683 Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-683 is a potent and selective nonapeptide agonist of the Kisspeptin receptor (KISS1R), also known as GPR54.[1][2] As a key regulator of the hypothalamic-pituitary-gonadal axis, the activation of KISS1R by its endogenous ligand, kisspeptin, or synthetic agonists like this compound, triggers a signaling cascade that plays a crucial role in reproductive function and has implications in various hormone-dependent diseases, including prostate cancer.[1][3] These application notes provide detailed protocols for the preparation of this compound solutions for use in in vitro cell culture experiments, ensuring reliable and reproducible results.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆₄H₈₃N₁₇O₁₃ | [4][5] |
| Molecular Weight | 1298.47 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO (e.g., 10 mM), not soluble in water | [4][6] |
| Purity | Typically >98% | N/A |
| Storage (Powder) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store dry and protected from light. | [4] |
Stock Solution Preparation
Caution: this compound is for research use only and not for human consumption. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be followed.
The recommended solvent for preparing this compound stock solutions for cell culture applications is dimethyl sulfoxide (DMSO).
Recommended Stock Solution Concentration: 10 mM in 100% DMSO.
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate: Allow the vial of lyophilized this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the tube to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound (MW: 1298.47 g/mol ), you would add approximately 77 µL of DMSO.
-
Mixing: Gently vortex or pipette the solution to ensure the peptide is completely dissolved. Avoid vigorous shaking to minimize the introduction of air bubbles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Working Solution Preparation for Cell Culture
The preparation of the final working solution of this compound in cell culture medium requires careful dilution of the DMSO stock to avoid precipitation of the peptide and to minimize DMSO-induced cytotoxicity. The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% (v/v) to minimize effects on most cell lines.[4][5]
Recommended Working Concentrations: The effective concentration of this compound will vary depending on the cell line and the specific assay. For functional assays, such as calcium mobilization in KISS1R-expressing Chinese Hamster Ovary (CHO) cells, EC₅₀ values have been reported to be in the low nanomolar range (e.g., 0.96 nM for human KISS1R and 1.6 nM for rat KISS1R).[1][2] A concentration range of 1 nM to 1 µM is a reasonable starting point for most in vitro experiments.
Protocol for Preparing a 1 µM Working Solution:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, a serial dilution approach is recommended. First, dilute the 10 mM DMSO stock solution in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium. For example, a 1:100 dilution will yield a 100 µM intermediate solution.
-
Final Dilution: Add the intermediate solution (or the 10 mM stock if performing a direct dilution) dropwise to the final volume of pre-warmed complete cell culture medium while gently swirling the medium. This gradual addition helps to ensure that the peptide remains in solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is at a non-toxic level for your specific cell line (generally ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your cell culture experiments to ensure the stability and activity of the peptide.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for conducting a cell-based assay with this compound.
A general workflow for cell-based experiments using this compound.
This compound Signaling Pathway
This compound exerts its biological effects by binding to and activating the KISS1 receptor (KISS1R), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by KISS1R activation involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Simplified signaling pathway of this compound via the KISS1R.
Summary and Best Practices
-
Solubility: this compound is soluble in DMSO but not in aqueous solutions.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO and store in single-use aliquots at -80°C.
-
Working Solution: Dilute the DMSO stock in your final cell culture medium using a stepwise approach to minimize precipitation.
-
DMSO Concentration: Maintain a final DMSO concentration of ≤ 0.1% in your cell culture to avoid cytotoxicity. Always include a vehicle control.
-
Stability: Use freshly prepared working solutions for your experiments. The stability of this compound in cell culture media at 37°C has not been extensively reported, so immediate use is recommended.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells expressing KISS1R are a suitable model for in vitro studies.[2]
By following these guidelines, researchers can confidently prepare this compound solutions for their cell culture experiments to investigate its role in KISS1R signaling and its potential therapeutic applications.
References
- 1. biocat.com [biocat.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Rich production media as a platform for CHO cell line development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of TAK-683
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-683 is a potent, synthetic nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as GPR54.[1][2] Kisspeptin and its receptor are key regulators of the hypothalamic-pituitary-gonadal (HPG) axis and play a crucial role in puberty and reproduction.[3][4] this compound was developed as a metabolically stable analog of kisspeptin.[1][2] Continuous administration of this compound leads to a paradoxical suppression of the HPG axis, resulting in decreased levels of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), and ultimately, testosterone.[5][6] This testosterone-lowering effect makes this compound a potential therapeutic agent for hormone-dependent diseases such as prostate cancer.[6][7]
These application notes provide a summary of the pharmacokinetic and pharmacodynamic properties of this compound and detailed protocols for its analysis.
Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 (KISS1R Binding) | Rat | 170 pM | [1][2] |
| EC50 (KISS1R Activation) | Human | 0.96 nM | [1][2] |
| EC50 (KISS1R Activation) | Rat | 1.6 nM | [1][2] |
Table 2: Pharmacodynamic Effects of this compound in Male Rats
| Administration | Dose | Effect on Plasma Testosterone | Reference |
| Daily Subcutaneous Injection (7 days) | 0.008 - 8 µmol/kg | Initial increase, followed by a reduction after day 7 | [6][7] |
| Continuous Subcutaneous Infusion (4 weeks) | ≥30 pmol/h (ca. 2.1 nmol/kg/day) | Transient increase, then reduction to castrate levels within 3-7 days | [6][7] |
| Continuous Subcutaneous Infusion (12 weeks) | 2.1 - 21 nmol/kg/day | Sustained testosterone suppression | [2] |
Table 3: Pharmacodynamic Effects of this compound in a Rat Prostate Cancer Model (JDCaP)
| Administration | Dose | Effect on Plasma PSA | Reference |
| Continuous Subcutaneous Infusion (12 weeks) | 2.1 - 21 nmol/kg/day | Reduced to below the limit of detection (0.5 ng/mL) by day 14 | [2] |
Signaling Pathway
Caption: this compound signaling pathway in the HPG axis.
Experimental Protocols
In Vitro Assays
1. KISS1R Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the KISS1R.
-
Materials:
-
Cell membranes from cells expressing KISS1R (e.g., HEK293 or CHO cells)
-
Radiolabeled kisspeptin (e.g., ¹²⁵I-Kp-10)
-
Unlabeled this compound
-
Binding buffer (e.g., HEPES buffer with 0.05% BSA)
-
Wash buffer
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a microplate, incubate a fixed amount of cell membrane protein with a fixed concentration of radiolabeled kisspeptin and varying concentrations of unlabeled this compound.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled kisspeptin).
-
Incubate for 2 hours at 25°C.[8]
-
Terminate the binding by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound.
-
2. Calcium Mobilization Assay
This protocol measures the functional activity of this compound by detecting intracellular calcium mobilization following KISS1R activation.
-
Materials:
-
KISS1R-expressing cells (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[9]
-
Probenecid (if required by the cell line to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
A fluorescence plate reader (e.g., FlexStation or FLIPR)
-
-
Procedure:
-
Seed the KISS1R-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.[9]
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[1]
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Add the this compound dilutions to the wells and immediately measure the change in fluorescence intensity over time.
-
Determine the EC50 value of this compound from the concentration-response curve.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies in Rats
Caption: General workflow for a PK/PD study of this compound in rats.
1. Animal Handling and Dosing
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar), weighing 200-250g.
-
Acclimatization: House the animals in standard conditions (25 ± 2 °C, 12h light/dark cycle) with free access to food and water for at least 2 days before the experiment.[10]
-
Dosing:
-
For single-dose studies, administer this compound via subcutaneous or intravenous injection.
-
For continuous administration studies, use surgically implanted osmotic mini-pumps.
-
2. Pharmacokinetic (PK) Analysis
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from a suitable site, such as the saphenous or tail vein.[6][10]
-
The volume of blood collected should not exceed 10% of the animal's total circulating blood volume within a 24-hour period.[6]
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.[10]
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and specificity for peptides.
-
3. Pharmacodynamic (PD) Analysis
-
Hormone Measurement:
-
Use the plasma samples collected for PK analysis or a separate set of samples to measure hormone levels.
-
Quantify plasma testosterone, LH, and FSH concentrations using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Testosterone ELISA Protocol (General):
-
Allow all reagents and samples to reach room temperature.[5]
-
Add standards, controls, and plasma samples to the wells of the antibody-coated microplate.[5][11]
-
Add the enzyme-conjugated secondary antibody and incubate for the time specified in the kit protocol (typically 60 minutes at room temperature).[5][11]
-
Wash the plate multiple times to remove unbound reagents.[5][11]
-
Add the substrate solution and incubate in the dark to allow for color development (typically 15-20 minutes).[5][12]
-
Read the absorbance at 450 nm using a microplate reader.[5][11]
-
Calculate the testosterone concentration in the samples by interpolating from the standard curve.
-
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the protocols for their specific experimental conditions and adhere to all relevant institutional and national guidelines for animal care and use.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KiSS1-derived peptide receptor - Wikipedia [en.wikipedia.org]
- 4. CALCIUM STAINING PROTOCOL [protocols.io]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hkstp.org [hkstp.org]
- 7. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and this compound, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational Change in the Ligand-Binding Pocket via a KISS1R Mutation (P147L) Leads to Isolated Gonadotropin-Releasing Hormone Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3. Pharmacokinetic study in rats [bio-protocol.org]
- 11. sceti.co.jp [sceti.co.jp]
- 12. tulipgroup.com [tulipgroup.com]
Troubleshooting & Optimization
challenges with Tak-683 metabolic stability
Welcome to the technical support center for TAK-683. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental use of this compound, with a specific focus on challenges related to its metabolic stability.
Frequently Asked Questions (FAQs)
Q1: My in vitro assay using liver microsomes shows rapid degradation of this compound. Is this expected?
A: While this compound, a nonapeptide metastin analog, was designed for improved metabolic stability compared to endogenous kisspeptins, it is not completely resistant to metabolism.[1][2] In human clinical studies, this compound demonstrated a terminal half-life (t1/2) of approximately 6–9 hours after subcutaneous administration.[3] Therefore, observing degradation in a concentrated in vitro system like liver microsomes is expected. The goal is to quantify this rate, not necessarily to see zero turnover. Your results should be compared against control compounds with known metabolic fates to validate your assay conditions.
Q2: I am observing significant differences in this compound metabolism between species (e.g., rat vs. human microsomes). Why is this happening?
A: This is a common phenomenon in drug development. The expression levels and specific isoforms of metabolic enzymes, such as cytochrome P450s (CYPs) and carboxylesterases, can vary significantly between species.[4][5] These differences can lead to species-specific metabolic profiles and clearance rates.[5] For peptide analogs like this compound, differences in peptidase activity between species could also contribute to the observed variations. Therefore, it is crucial to perform comparative stability studies to understand how preclinical animal model data might translate to humans.
Q3: What are the likely metabolic pathways for this compound?
A: As a peptide analog, this compound is susceptible to degradation by proteases and peptidases present in plasma and tissues. The primary metabolic pathway is likely hydrolysis of its peptide bonds. Additionally, while specific studies on this compound's interaction with cytochrome P450 (CYP) enzymes are not detailed in the provided literature, these enzymes are responsible for the phase I metabolism of a vast array of compounds and could play a role.[6][7] Identifying the specific cleavage sites and any metabolites formed would require dedicated metabolite identification studies using techniques like high-resolution mass spectrometry.
Q4: How can I troubleshoot or minimize the degradation of this compound in my in vitro experiments?
A: To ensure the reliability of your data, consider the following troubleshooting steps:
-
Validate Your Assay: Run positive and negative controls. A metabolically stable compound (e.g., warfarin) should show minimal degradation, while a rapidly metabolized compound (e.g., verapamil) should show significant turnover.[8]
-
Check Cofactor Viability: Ensure the NADPH solution is freshly prepared and potent, as it is essential for CYP450 activity.[9]
-
Optimize Incubation Time: If degradation is too rapid, shorten the incubation times to ensure you can accurately calculate the initial rate of disappearance.
-
Lower Protein Concentration: Reducing the microsomal protein concentration can slow the reaction rate, allowing for better characterization.
-
Consider Inhibitors: Use broad-spectrum peptidase or protease inhibitors (if appropriate for your experimental goals) to distinguish between proteolytic degradation and oxidative metabolism.
Troubleshooting Guides
This section provides logical workflows to diagnose common experimental issues.
Guide 1: Investigating Unexpectedly High Metabolic Rate
If your in vitro assay shows a much faster degradation of this compound than anticipated, follow this diagnostic workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of deltamethrin and cis- and trans-permethrin by human expressed cytochrome P450 and carboxylesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 8. scialert.net [scialert.net]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
potential off-target effects of Tak-683
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of TAK-683. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist of the Kisspeptin Receptor (KISS1R), also known as GPR54.[1][2] By activating KISS1R in the hypothalamus, it stimulates the release of Gonadotropin-Releasing Hormone (GnRH).[3][4] This initial stimulation is followed by a desensitization of the receptor with continuous administration, leading to a profound and sustained suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This results in decreased secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland, and consequently, a reduction in testosterone production.[3][4][5]
Q2: What are the known on-target effects of this compound in preclinical models and humans?
A2: In preclinical models (rats), acute administration of this compound leads to a transient increase in plasma LH and testosterone.[2][4] However, continuous or repeated daily administration results in a sustained suppression of LH and testosterone to castrate levels.[4][5] In healthy men, a single dose of this compound causes a transient increase in LH, FSH, and testosterone.[3] Continuous subcutaneous infusion of this compound leads to a profound suppression of testosterone, often below castration levels.[1][3]
Q3: Is there any publicly available data on the off-target selectivity of this compound?
A3: Based on available scientific literature, there is no comprehensive public data from broad off-target screening panels (e.g., kinase panels, general GPCR panels) for this compound. The published research focuses on its high potency and agonistic activity at the KISS1R.[1][2] The compound is described as a selective KISS1R agonist. However, the absence of published broad screening data does not definitively rule out any potential off-target interactions. Researchers investigating novel applications of this compound may consider conducting their own off-target profiling.
Q4: What adverse events have been observed in clinical studies with this compound?
A4: In a study with healthy male volunteers, this compound was generally well-tolerated.[3] The frequency of adverse events was similar between the this compound and placebo groups.[1][3] The most common treatment-related adverse events were mild to moderate injection site reactions, such as erythema (redness) and pain.[3] Headaches were also reported.[3] No serious adverse events or discontinuations due to adverse events were reported in this study.[3]
Troubleshooting Guides
Issue 1: Unexpected variability in testosterone suppression in animal models.
-
Possible Cause 1: Dosing Regimen. Continuous exposure to this compound is crucial for sustained testosterone suppression. Daily subcutaneous injections may initially cause a spike in LH and testosterone before suppression is achieved.[4]
-
Troubleshooting Tip: For profound and stable testosterone suppression, consider using continuous infusion via osmotic mini-pumps instead of daily injections. This mimics the administration protocol used in studies demonstrating sustained effects.[5]
-
-
Possible Cause 2: Animal Strain and Species. The pharmacokinetics and pharmacodynamics of this compound may vary between different rodent strains or species.
-
Troubleshooting Tip: Ensure that the dosing regimen is optimized for the specific animal model being used. It may be necessary to perform a dose-response study to determine the optimal concentration of this compound for the desired level of testosterone suppression in your model.
-
-
Possible Cause 3: Desensitization and Downregulation. The primary mechanism for testosterone suppression with continuous this compound administration is the desensitization of the KISS1R. The kinetics of this process can be influenced by the dose and duration of treatment.
-
Troubleshooting Tip: When initiating a study, allow for a lead-in period of several days for the HPG axis to stabilize at a suppressed level after starting continuous administration of this compound.[4]
-
Issue 2: Injection site reactions in experimental animals.
-
Possible Cause: Formulation or High Concentration. The vehicle used to dissolve this compound or a high concentration of the peptide may cause local irritation at the injection site.
-
Troubleshooting Tip: Ensure that the pH and osmolality of the formulation are physiologically compatible. If possible, try diluting the compound to a larger volume for injection to reduce the concentration at the injection site. Consider using a different, well-tolerated vehicle if irritation persists. Rotate the injection sites to minimize repeated irritation in one area.
-
Issue 3: Lack of observable phenotype despite evidence of target engagement.
-
Possible Cause: On-target, off-tissue effects. While this compound is selective for KISS1R, this receptor is expressed in tissues other than the hypothalamus. The physiological role of KISS1R in these peripheral tissues is not fully elucidated and could lead to unexpected biological effects.
-
Troubleshooting Tip: Conduct a thorough literature review for KISS1R expression in the tissue or organ system where the unexpected phenotype is observed. Consider using techniques like in situ hybridization or immunohistochemistry to confirm KISS1R expression in your model system.
-
-
Possible Cause: Lack of Off-Target Data. An uncharacterized off-target effect could be responsible for the observed phenotype.
-
Troubleshooting Tip: If a novel and unexpected phenotype is consistently observed, it is advisable to perform off-target screening to identify potential unintended molecular targets. A general GPCR binding and functional screening panel from a contract research organization would be a suitable starting point.
-
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events in a Single and Continuous Dosing Study in Healthy Men
| Adverse Event | Single Dose Study: this compound (n=42) | Single Dose Study: Placebo (n=18) | Continuous Dosing Study: this compound (n=25) | Continuous Dosing Study: Placebo (n=5) |
| Any Treatment-Related AE | 19 (45%) | 7 (39%) | 12 (48%) | 3 (60%) |
| Injection Site Erythema | 6 | 0 | 1 | 0 |
| Injection Site Pain | 3 | 0 | 0 | 0 |
| Headache | Not specified in top common AEs | Not specified in top common AEs | 3 | 0 |
| Data extracted from a study in healthy men. All adverse events were reported as mild or moderate in intensity.[3] |
Experimental Protocols
Protocol 1: Assessment of In Vivo On-Target Activity of this compound in Male Rats
Objective: To determine the effect of continuous this compound administration on serum testosterone, LH, and FSH levels.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as recommended by the manufacturer)
-
Osmotic mini-pumps (e.g., Alzet)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
ELISA kits for rat testosterone, LH, and FSH
Methodology:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
This compound Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration for loading into the osmotic mini-pumps. The concentration should be calculated based on the pump's flow rate and the target daily dose (e.g., ≥30 pmol/h for testosterone suppression).[4]
-
Osmotic Mini-Pump Implantation:
-
Anesthetize the rats using isoflurane.
-
Shave and sterilize the dorsal thoracic area.
-
Make a small subcutaneous incision and insert a primed osmotic mini-pump loaded with either vehicle or this compound solution.
-
Close the incision with wound clips or sutures.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
Blood Sampling:
-
Collect a baseline blood sample via tail vein or saphenous vein prior to pump implantation.
-
Collect subsequent blood samples at predetermined time points (e.g., days 3, 7, 14, 21, and 28) after implantation.
-
Allow the blood to clot at room temperature, then centrifuge to separate the serum.
-
Store the serum at -80°C until analysis.
-
-
Hormone Analysis:
-
Thaw the serum samples on ice.
-
Measure the concentrations of testosterone, LH, and FSH using commercially available and validated ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the mean hormone concentrations over time for both the vehicle and this compound treated groups.
-
Perform statistical analysis (e.g., two-way ANOVA with post-hoc tests) to determine the significance of any changes in hormone levels.
-
Protocol 2: General Approach for Off-Target Profiling of this compound
Objective: To identify potential off-target binding and functional activity of this compound.
Materials:
-
This compound
-
Contract Research Organization (CRO) offering GPCR and/or kinase screening services.
Methodology:
-
Compound Submission:
-
Provide a sufficient quantity of high-purity this compound to the selected CRO.
-
Specify the desired screening concentration(s). A high concentration (e.g., 10 µM) is typically used for initial screening to identify any potential off-target interactions.
-
-
Panel Selection:
-
Select a broad GPCR binding assay panel (e.g., Eurofins SafetyScreen or similar). This type of panel typically includes a wide range of receptors from different families.
-
Consider a secondary functional assay panel for any "hits" identified in the binding assays to determine if the binding results in agonistic or antagonistic activity.
-
-
Data Interpretation:
-
The CRO will provide a report detailing the percent inhibition or stimulation at each target at the tested concentration.
-
A common threshold for a "hit" is >50% inhibition or stimulation.
-
For any identified hits, it is crucial to perform follow-up dose-response experiments to determine the potency (e.g., IC50 or EC50) of this compound at the off-target receptor.
-
-
Follow-up Studies:
-
If a potent off-target interaction is confirmed, further in vitro and in vivo studies are warranted to understand the physiological relevance of this finding.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target screening.
References
- 1. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, an investigational metastin analogue in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and this compound, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and this compound, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
TAK-683 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the technical support center for TAK-683, a potent KISS1 receptor (KISS1R) agonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonapeptide metastin analog that acts as a potent full agonist for the KISS1 receptor (KISS1R), also known as GPR54.[1][2] Its primary mechanism of action involves the stimulation of the KISS1R, which leads to the depletion of gonadotropin-releasing hormone (GnRH) in the hypothalamus. This, in turn, reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately leading to a suppression of testosterone levels.[1][2][3]
Q2: What are the common research applications for this compound?
This compound is primarily investigated for its potential in treating hormone-dependent conditions, particularly prostate cancer, due to its ability to induce a state of medical castration by suppressing testosterone.[1][3][4] It is also used in reproductive biology research to study the role of the kisspeptin signaling pathway in regulating the hypothalamic-pituitary-gonadal (HPG) axis.[5][6]
Q3: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is acceptable. The compound should be stored in a sealed container, protected from moisture and light, and preferably under a nitrogen atmosphere.[2]
Q4: What is the difference between this compound and its acetate salt form?
The core molecule and its biological activity are identical between the free form and the salt form (e.g., acetate). The primary difference lies in their physical properties, such as solubility. The choice between the two forms should be based on your specific experimental requirements and the desired solvent.[7]
Troubleshooting Guides
In Vitro Experiments: Inconsistent Cell-Based Assay Results
High variability is an inherent characteristic of in vitro anti-cancer drug testing, even under highly standardized conditions.[8] The following guide addresses common issues encountered during cell-based assays with this compound.
Problem: High variability in cell viability or signaling assay results between replicates or experiments.
| Potential Cause | Troubleshooting Suggestion |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct and uncontaminated cell line. Mycoplasma contamination can also significantly alter cellular responses. |
| Cell Culture Conditions | Standardize all cell culture procedures, including media formulation, serum lot, cell passage number, and seeding density.[9] Avoid using outer wells of microplates, which are prone to "edge effects".[9] |
| This compound Preparation and Dosing | Prepare fresh stock solutions of this compound for each experiment. Due to its peptide nature, it may be susceptible to degradation. Ensure complete solubilization of the compound before adding it to the cell culture medium. Perform serial dilutions carefully and consistently. |
| Assay Timing and Endpoint | The timing of the assay endpoint is critical. For signaling studies, the response to this compound can be rapid. For cell viability assays, the effect may take longer to manifest. Optimize the incubation time for your specific cell line and assay. |
| Reagent Quality | Use high-quality, validated reagents for your assays (e.g., antibodies for Western blotting, substrates for enzymatic assays).[9] |
In Vivo Experiments: Variable Pharmacodynamic Responses
Problem: Inconsistent effects on hormone levels (LH, FSH, testosterone) in animal models.
| Potential Cause | Troubleshooting Suggestion |
| Route and Frequency of Administration | The method and timing of this compound administration significantly impact its effect. Continuous subcutaneous infusion has been shown to cause a sustained suppression of testosterone, whereas daily subcutaneous injections may initially cause a transient increase in LH and testosterone before suppression.[4] |
| Animal Model and Physiological State | The response to this compound can vary depending on the species, strain, and the endocrine status of the animal (e.g., stage of the estrous or luteal cycle).[5][10] Ensure your animal model and its physiological state are appropriate for your research question. |
| Dosage | The dose-response relationship for this compound can be complex and may not always be linear.[3] Perform a dose-ranging study to determine the optimal dose for your desired effect in your specific animal model. |
| Blood Sampling and Hormone Analysis | The timing of blood collection is crucial for accurately measuring hormone levels, which can fluctuate rapidly.[10] Use validated and sensitive assays for hormone quantification. |
| Animal Handling and Stress | Stress can influence hormone levels. Handle animals consistently and minimize stress during procedures. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line | Value | Reference |
| IC50 | - | KISS1R | 170 pM | [1][2] |
| EC50 | Human | KISS1R | 0.96 nM | [1][2] |
| EC50 | Rat | KISS1R | 1.6 nM | [1][2] |
| EC50 (Ca2+ mobilization) | Rat | KISS1R-expressing CHO cells | 180 pM | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound (Single Subcutaneous Dose in Healthy Men)
| Dose | tmax (h) | t1/2 (h) |
| (Not specified) | 0.25 - 0.50 | ~6 - 9 |
Note: The apparent half-life (t1/2) seemed longer at higher doses due to limitations in assay sensitivity at lower doses.[3]
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is a general guideline for assessing the agonistic activity of this compound on the KISS1R in a recombinant cell line (e.g., KISS1R-expressing CHO cells).
-
Cell Culture: Culture KISS1R-expressing CHO cells in appropriate media and conditions.
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density optimized for your cell line. Allow cells to adhere overnight.
-
Dye Loading: Wash cells with a suitable assay buffer (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer.
-
Assay: Use a fluorescent plate reader with an injection system to add the this compound dilutions to the wells while simultaneously measuring the fluorescence signal.
-
Data Analysis: Calculate the change in fluorescence intensity over time. Plot the peak fluorescence response against the log of the this compound concentration to determine the EC50 value.
Protocol 2: In Vivo Testosterone Suppression Study in Rats
This protocol outlines a general procedure for evaluating the effect of this compound on plasma testosterone levels in male rats.
-
Animal Acclimation: Acclimate male rats (e.g., Sprague-Dawley) to the housing conditions for at least one week.
-
Compound Administration: Administer this compound via the desired route (e.g., continuous subcutaneous infusion using an osmotic pump or daily subcutaneous injections). A vehicle control group should be included.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., baseline, and various time points post-administration). Plasma should be separated and stored at -80°C until analysis.
-
Hormone Analysis: Measure plasma testosterone concentrations using a validated method, such as an ELISA or LC-MS/MS.
-
Data Analysis: Plot the mean plasma testosterone concentrations over time for each treatment group. Statistical analysis should be performed to compare the this compound treated groups to the vehicle control group.
Visualizations
Caption: this compound signaling pathway leading to testosterone suppression.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical troubleshooting flow for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and this compound, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of investigational kisspeptin/metastin analog, this compound, on luteinizing hormone secretion at different stages of the luteal phase in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | TargetMol [targetmol.com]
- 8. Large inherent variability in data derived from highly standardised cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Differential changes in luteinizing hormone secretion after administration of the investigational metastin/kisspeptin analog this compound in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing Tak-683 formulation and stability issues
Welcome to the technical support center for TAK-683. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation, stability, and experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and metabolically stable nonapeptide analog of kisspeptin. It functions as a full agonist for the KISS1 receptor (KISS1R), also known as GPR54.[1][2] The primary mechanism of action involves the activation of KISS1R, which is a Gq-protein coupled receptor. This activation stimulates the release of gonadotropin-releasing hormone (GnRH), leading to a subsequent release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, chronic administration of this compound leads to the depletion of GnRH in the hypothalamus, resulting in a sustained suppression of LH, FSH, and testosterone levels.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C. Once dissolved in a solvent, the stock solution should be stored at -80°C to minimize degradation.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For aqueous-based assays, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer.
Q4: What are the known salt forms of this compound available for research?
A4: this compound is available as an acetate salt and a trifluoroacetate (TFA) salt.[2][4] While the core molecule and its biological activity remain the same, the salt form can influence physical properties such as solubility.[5]
Troubleshooting Guide
Formulation Issues
Problem 1: My this compound solution formed a gel upon reconstitution in an aqueous buffer.
-
Cause: this compound has been observed to have gel formation properties at high concentrations in aqueous solutions, specifically at 20 mg/mL.[6] This is a common issue with certain peptides, particularly those with hydrophobic residues, where they can aggregate and trap the solvent, forming a gel.
-
Solution:
-
Avoid High Concentrations: Do not attempt to prepare aqueous solutions of this compound at or near 20 mg/mL. Prepare a more dilute solution.
-
Use a Co-solvent: First, dissolve the this compound in 100% DMSO to create a concentrated stock solution. Then, slowly add the aqueous buffer to the DMSO stock while vortexing to achieve the desired final concentration. The final concentration of DMSO should be kept as low as possible and be compatible with your experimental system.
-
Sonication: If a gel-like substance still forms, gentle sonication in a water bath can help to break up the aggregates and facilitate dissolution.[4]
-
Adjust pH: For basic peptides, adding a small amount of a dilute acid (e.g., 10% acetic acid) can improve solubility. Conversely, for acidic peptides, a dilute base (e.g., 10% ammonium hydroxide) may help.[7]
-
Problem 2: this compound precipitated out of solution when I diluted my DMSO stock with an aqueous buffer.
-
Cause: This can happen if the final concentration of the organic solvent is not sufficient to maintain the solubility of the peptide in the aqueous buffer. Rapid addition of the buffer to the DMSO stock can also cause localized high concentrations of the peptide, leading to precipitation.
-
Solution:
-
Slow Dilution: Add the aqueous buffer to the DMSO stock solution dropwise while continuously vortexing or stirring.
-
Optimize Solvent Ratio: You may need to empirically determine the optimal ratio of DMSO to aqueous buffer for your desired final concentration to prevent precipitation.
-
Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween 20 or Triton X-100, to the aqueous buffer can help to improve the solubility of hydrophobic peptides.
-
Stability Issues
Problem 3: I am seeing a loss of this compound activity in my in vitro experiments over time.
-
Cause: Peptides in solution, especially at low concentrations and in aqueous buffers, can be susceptible to degradation over time. This can be due to hydrolysis, oxidation, or adsorption to plasticware.
-
Solution:
-
Fresh Preparations: Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles of the main stock, prepare single-use aliquots.
-
Use Sterile Buffers: Use sterile buffers for dilutions to prevent microbial contamination, which can degrade the peptide.
-
Low-Binding Plastics: Use low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of the peptide due to adsorption.
-
Avoid High pH: Prolonged exposure to solutions with a pH greater than 8 should be avoided as it can accelerate peptide degradation.[8]
-
Problem 4: My in vivo experiment results are inconsistent.
-
Cause: In addition to the stability issues mentioned above, inconsistent results in vivo can be due to improper formulation, administration, or animal handling.
-
Solution:
-
Consistent Formulation Preparation: Ensure your this compound formulation is prepared consistently for each experiment, paying close attention to the final concentration and solvent composition.
-
Proper Administration Technique: For subcutaneous injections, ensure a consistent injection volume and location. Refer to the detailed experimental protocol below for guidance.
-
Animal Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-related variations.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line | Value | Reference |
| IC50 | Human | - | 170 pM | [2] |
| EC50 | Human | - | 0.96 nM | [2] |
| EC50 | Rat | KISS1R-expressing CHO cells | 1.6 nM | [2] |
Table 2: In Vivo Administration and Effects of this compound in Rats
| Administration Route | Dosing Regimen | Effect | Reference |
| Subcutaneous Injection | 0.008 - 8 µmol/kg/day for 7 days | Initial increase in LH and testosterone, followed by a reduction after day 7. | [9] |
| Continuous Subcutaneous Infusion | ≥30 pmol/h (ca. 2.1 nmol/kg/day) for 4 weeks | Transient increase in testosterone, followed by reduction to castrate levels within 3-7 days. | [9] |
| Subcutaneous Injection | 2.1 - 21 nmol/kg/day for 12 weeks | Reduction of serum PSA to below the limit of detection by day 14 in a prostate cancer model. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided.
-
Add the calculated volume of 100% DMSO to the vial.
-
Vortex thoroughly until the peptide is completely dissolved.
-
-
Prepare Aliquots:
-
Dispense the 10 mM stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution with your desired aqueous assay buffer to achieve the final working concentrations.
-
Ensure to mix well at each dilution step. It is recommended to add the more concentrated solution to the diluent.
-
Protocol 2: In Vitro KISS1R Activation Assay (Calcium Mobilization)
This protocol is adapted for a 96-well plate format and assumes the use of a cell line stably expressing KISS1R.
-
Cell Seeding:
-
Seed KISS1R-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM). Probenecid may be required to prevent dye leakage from certain cell types.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in the assay buffer at a concentration that is 5-10 times the final desired concentration in the wells.
-
-
Calcium Flux Measurement:
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to add the prepared this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).
-
An increase in fluorescence intensity indicates an increase in intracellular calcium, signifying KISS1R activation.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 3: Subcutaneous Administration of this compound in Rodents
-
Formulation Preparation:
-
Prepare the this compound solution for injection in a sterile vehicle. A common vehicle for peptide administration is sterile saline or phosphate-buffered saline (PBS), potentially with a small percentage of a solubilizing agent like DMSO, if necessary. The final concentration of the organic solvent should be minimized and tested for tolerability.
-
Ensure the final formulation is a clear solution, free of precipitates.
-
-
Animal Restraint:
-
Gently restrain the mouse or rat. For mice, scruffing the back of the neck is common. For rats, they can be gently wrapped in a towel.[1]
-
-
Injection Procedure:
-
Using the non-dominant hand, lift a fold of loose skin over the back or flank to create a "tent".[1]
-
With the dominant hand, insert a 25-27 gauge needle, bevel up, into the base of the skin tent.[1]
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure). If blood appears, withdraw the needle and try a new site.[1]
-
Inject the calculated volume of the this compound formulation slowly.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: this compound signaling pathway via KISS1R activation.
Caption: Experimental workflow for in vitro KISS1R activation assay.
Caption: Experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TAK-683 Treatment in Cancer Models
Welcome to the technical support center for researchers utilizing the KISS1R agonist, TAK-683. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to treatment resistance in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent KISS1 receptor (KISS1R) agonist. In hormone-dependent cancers like prostate cancer, chronic administration of this compound leads to the suppression of the hypothalamic-pituitary-gonadal axis, resulting in reduced testosterone levels.[1][2] This suppression of androgens is the primary anti-tumor mechanism in these cancers.
Q2: We are observing reduced efficacy of this compound in our ERα-negative breast cancer model over time. What are the potential resistance mechanisms?
In estrogen receptor-negative (ERα-negative) breast cancer models, prolonged activation of KISS1R signaling by agonists like this compound can paradoxically promote tumor progression and drug resistance.[3][4] The primary resistance mechanisms identified are:
-
Upregulation of Drug Efflux Pumps: Increased expression of the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP).[4] This protein actively pumps chemotherapeutic agents out of the cancer cells, reducing their intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Activation of alternative pro-survival signaling pathways, primarily involving the receptor tyrosine kinases AXL and Epidermal Growth Factor Receptor (EGFR).[5] These pathways can promote cell proliferation, survival, and invasion, thereby compensating for the effects of other treatments.
Q3: Could the pro-resistance effects of this compound be relevant in other cancer types?
While the most detailed evidence for KISS1R-mediated resistance comes from ERα-negative breast cancer models, the underlying mechanisms could be relevant in other cancers where KISS1R, AXL, and EGFR are expressed. However, in hormone-sensitive prostate cancer, the primary mechanism of this compound is hormonal suppression, and resistance is more likely linked to mechanisms of androgen independence.[3][6][7]
Troubleshooting Guides
Issue 1: Decreased sensitivity to chemotherapy when co-administered with this compound in an ERα-negative breast cancer model.
This is likely due to this compound-induced upregulation of the ABCG2 drug efflux pump.
Troubleshooting Steps:
-
Confirm ABCG2 Overexpression: Assess ABCG2 protein levels in your this compound-treated resistant cells compared to sensitive parental cells via Western blot or immunohistochemistry.
-
Functional Verification of ABCG2 Activity: Perform a drug efflux assay using a fluorescent ABCG2 substrate (e.g., Hoechst 33342, pheophorbide a). Increased efflux in resistant cells, which can be reversed by a known ABCG2 inhibitor (e.g., Ko143), confirms the functional role of this transporter.[1]
-
Intervention Strategies:
-
Co-administer an ABCG2 Inhibitor: Treat resistant cells with a combination of your primary chemotherapy and an ABCG2 inhibitor to restore intracellular drug accumulation.
-
Switch to a KISS1R Antagonist: Instead of a KISS1R agonist like this compound, consider using a KISS1R antagonist (e.g., P234). Antagonists will block the signaling pathway that leads to ABCG2 upregulation.[4]
-
Issue 2: Continued proliferation and invasion in your cancer model despite this compound treatment.
This may indicate the activation of bypass signaling pathways mediated by AXL or EGFR.
Troubleshooting Steps:
-
Assess AXL and EGFR Activation: Analyze the phosphorylation status of AXL and EGFR in your resistant cell lines using Western blotting. Increased phosphorylation indicates activation of these pathways.
-
Intervention Strategies:
-
Combination Therapy with AXL Inhibitors: Co-administer this compound with a selective AXL inhibitor (e.g., BGB324). This can block the pro-survival signals mediated by AXL.[2][8]
-
Combination Therapy with EGFR Inhibitors: In models with elevated EGFR activity, combine this compound with an EGFR inhibitor (e.g., gefitinib, afatinib).[9][10] This can abrogate the compensatory signaling.
-
Experimental Protocols
Protocol 1: Assessment of Doxorubicin Sensitivity in the Presence of a KISS1R Antagonist
This protocol is adapted from studies demonstrating that KISS1R antagonism can restore sensitivity to chemotherapeutic agents like doxorubicin in resistant breast cancer cells.
Cell Lines:
-
MDA-MB-231 (ERα-negative breast cancer cell line)
-
MDA-MB-231 with acquired resistance to doxorubicin (if available)
Reagents:
-
Doxorubicin
-
KISS1R antagonist (e.g., P234)
-
MTT or similar cell viability assay kit
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of doxorubicin, either alone or in combination with a fixed concentration of the KISS1R antagonist.
-
Incubate for 48-72 hours.
-
Assess cell viability using the MTT assay according to the manufacturer's instructions.
-
Calculate the IC50 values for doxorubicin in the presence and absence of the KISS1R antagonist.
Expected Outcome: A significant decrease in the IC50 of doxorubicin in the presence of the KISS1R antagonist would indicate a restoration of chemosensitivity.
Protocol 2: Western Blot Analysis of ABCG2, p-AXL, and p-EGFR
Sample Preparation:
-
Culture your sensitive and this compound-resistant cancer cells to 80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ABCG2, phospho-AXL, AXL, phospho-EGFR, EGFR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: Increased levels of ABCG2, p-AXL, and/or p-EGFR in the resistant cell lines compared to the sensitive parental lines.
Quantitative Data Summary
Table 1: Effect of KISS1R Antagonist on Doxorubicin IC50 in MDA-MB-231 Cells
| Treatment Condition | Doxorubicin IC50 (µM) |
| Doxorubicin alone | Value from your experiment |
| Doxorubicin + KISS1R Antagonist | Value from your experiment |
Table 2: Relative Protein Expression in Sensitive vs. Resistant Cells
| Protein | Sensitive Cells (Fold Change) | Resistant Cells (Fold Change) |
| ABCG2 | 1.0 | Value from your experiment |
| p-AXL/Total AXL | 1.0 | Value from your experiment |
| p-EGFR/Total EGFR | 1.0 | Value from your experiment |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways involved in this compound induced resistance.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. ABCG2 transporter inhibitor restores the sensitivity of triple negative breast cancer cells to aminolevulinic acid-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Understanding the mechanisms of androgen deprivation resistance in prostate cancer at the molecular level” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study pinpoints cells that may drive treatment resistance in prostate cancer - ecancer [ecancer.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Prostate cancer progression after androgen deprivation therapy: mechanisms of castrate-resistance and novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined targeting EGFR and SRC as a potential novel therapeutic approach for the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAK-683 Dosage and Administration in Animal Models
Welcome to the technical support center for TAK-683, a potent Kisspeptin receptor (KISS1R) agonist. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing in vivo studies involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized dosage information for various animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the experimental use of this compound.
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent agonist of the Kisspeptin receptor (KISS1R).[1] Activation of KISS1R in the hypothalamus stimulates the release of Gonadotropin-Releasing Hormone (GnRH).[1] Initially, this leads to a surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary, which in turn stimulates testosterone production.[2][3] However, continuous or repeated administration of this compound leads to the desensitization of KISS1R and depletion of GnRH, resulting in a profound and sustained suppression of LH, FSH, and testosterone to castrate levels.[2][3]
Q2: How should I prepare this compound for injection?
A2: this compound is a peptide and requires careful handling to ensure its stability and efficacy.
-
Reconstitution: For subcutaneous or intravenous injection, this compound can be dissolved in sterile, physiological saline.[4] Some studies have also used 50% dimethyl sulfoxide (DMSO) as a vehicle for continuous subcutaneous infusion via osmotic pumps.[4] For dissolving lyophilized peptide, it is recommended to first use a small amount of a solvent like DMSO and then dilute with saline or water.
-
Storage: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][5] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[2][5]
Q3: I am observing an initial spike in testosterone after administering this compound. Is this expected?
A3: Yes, this is an expected physiological response. As a KISS1R agonist, this compound initially stimulates the HPG axis, leading to a transient increase in LH and testosterone.[2][3] This "flare" effect is typically observed shortly after the initial administration. With continued administration, the suppressive effects will take over, and testosterone levels will decline.
Q4: My results are inconsistent. What are some potential reasons?
A4: Inconsistent results can stem from several factors:
-
Peptide Integrity: Ensure the peptide has been stored correctly and that the reconstituted solution is fresh. Peptides are susceptible to degradation.
-
Injection Technique: Improper injection technique (e.g., subcutaneous injection being too deep and entering the muscle) can affect absorption rates. Ensure proper training and consistent technique.
-
Animal Stress: Stress can influence hormone levels. Handle animals gently and allow for an acclimatization period before starting the experiment.
-
Dosage Calculation: Double-check all dosage calculations based on the animal's body weight.
-
Vehicle Effects: If using a vehicle like DMSO, ensure it is at a concentration that does not cause adverse effects on its own. Run a vehicle-only control group.
Q5: What are the expected effects of continuous versus single-dose administration?
A5:
-
Single Dose: A single injection will typically cause a transient increase in LH and testosterone, followed by a return to baseline. The magnitude and duration of this effect are dose-dependent.
-
Continuous/Repeated Dosing: Continuous or daily administration is required to achieve the desired suppressive effect on the HPG axis. This leads to a sustained decrease in LH and testosterone to castrate levels.[2][3]
Signaling Pathway
The following diagram illustrates the signaling pathway of this compound, highlighting its role as a KISS1R agonist and its downstream effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis.
Caption: this compound signaling pathway.
Experimental Protocols & Dosage Tables
Below are detailed experimental protocols and dosage tables for this compound administration in common animal models.
Rat Models
Experimental Protocol: Subcutaneous (SC) Injection
-
Animal Preparation: Acclimatize male Sprague-Dawley or similar rat strains to the housing conditions for at least one week before the experiment.
-
This compound Preparation: Dissolve lyophilized this compound in sterile physiological saline to the desired concentration.
-
Dosing:
-
Injection Procedure:
-
Gently restrain the rat.
-
Lift the loose skin on the back of the neck or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been punctured.
-
Inject the solution slowly.
-
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at desired time points for hormone analysis (LH, testosterone).
-
Endpoint Analysis: At the end of the study, organs such as the prostate and seminal vesicles can be collected and weighed.
Dosage Summary Table: Rat Models
| Study Type | Administration Route | Dosage Range | Frequency | Observed Effects | Reference |
| Acute Stimulation | Subcutaneous | 0.008 - 8 µmol/kg | Single dose | Initial increase in plasma LH and testosterone. | [3] |
| Chronic Suppression | Subcutaneous | 2.1 - 21 nmol/kg/day | Daily | Sustained testosterone suppression. Reduced prostate and seminal vesicle weights. | [1] |
| Chronic Suppression | Continuous SC Infusion | ≥30 pmol/h (approx. 2.1 nmol/kg/day) | Continuous | Reduction of plasma testosterone to castrate levels within 3-7 days. | [2][3] |
Goat Models
Experimental Protocol: Intravenous (IV) Injection
-
Animal Preparation: Use cycling female goats and synchronize their estrous cycles if required for the study design. Acclimatize animals to handling and experimental procedures.
-
This compound Preparation: Dissolve 50 µg of this compound in 5 ml of sterile physiological saline.[4] Some protocols may use 0.5% DMSO in physiological saline as a vehicle.
-
Dosing: Administer a single IV bolus injection. Doses as low as 5 µg per animal have been shown to be effective in inducing an LH surge in ovary-intact goats.
-
Injection Procedure: Administer the solution via a catheter inserted into the jugular vein.
-
Sample Collection: Collect blood samples frequently (e.g., every 10-15 minutes) for the first few hours post-injection to capture the LH surge, followed by less frequent sampling.
Dosage Summary Table: Goat Models
| Study Type | Administration Route | Dosage | Frequency | Observed Effects | Reference |
| LH Surge Induction | Intravenous | 5 µg / animal | Single dose | Induces a surge-like release of LH in ovary-intact goats. | |
| LH Surge Induction | Intravenous | 50 µg / animal | Single dose | Robust LH surge. | [4] |
| Chronic Suppression | Continuous SC Infusion | 0.03 - 3 nmol/h | Continuous | Dose-dependent suppression of pulsatile LH secretion. | [4] |
Mouse Models
While specific studies detailing this compound dosage in mice are limited in the publicly available literature, dosages can be extrapolated from rat studies based on body weight and metabolic rate differences. It is recommended to perform a dose-response study to determine the optimal dosage for your specific mouse strain and experimental goals. The following protocol is a general guideline.
Experimental Protocol: Subcutaneous (SC) Injection (General Guidance)
-
Animal Preparation: Acclimatize mice to the housing and handling conditions.
-
This compound Preparation: Prepare the injection solution as described for rats.
-
Dosing: Based on rat data, a starting dose range for chronic suppression studies could be in the low nmol/kg/day range. A pilot dose-response study is highly recommended.
-
Injection Procedure:
-
Gently restrain the mouse.
-
Lift the loose skin over the scruff of the neck.
-
Insert a 27-30 gauge needle into the tented skin.
-
Inject the solution slowly.
-
-
Sample Collection: Collect blood via submandibular or saphenous vein for hormone analysis.
Experimental Workflow
The following diagram outlines a general experimental workflow for an in vivo study using this compound to investigate its effects on the HPG axis.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and this compound, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Kisspeptin Analogs: TAK-683 vs. TAK-448
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and underlying mechanisms of two investigational KISS1 Receptor agonists, TAK-683 and TAK-448, with supporting experimental data.
Introduction
This compound and TAK-448 are potent, investigational nonapeptide analogs of kisspeptin, developed as agonists for the KISS1 receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1][2] Both compounds have been primarily investigated for their therapeutic potential in hormone-dependent diseases, particularly androgen-dependent prostate cancer, owing to their ability to profoundly suppress testosterone levels upon continuous administration.[3][4] While sharing a common mechanism of action, subtle structural differences and subsequent optimization have led to distinct pharmacological profiles. This guide provides a comprehensive comparison of their efficacy, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of their mechanism and experimental workflows.
Mechanism of Action: KISS1R-Mediated Gonadotropin Suppression
Both this compound and TAK-448 exert their effects by targeting the KISS1 receptor, a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[5][6] Acute administration of these agonists mimics the natural ligand, kisspeptin, stimulating the release of gonadotropin-releasing hormone (GnRH), which in turn leads to a transient increase in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone.[3][4]
However, the therapeutic efficacy of these compounds lies in the paradoxical effect of continuous or sustained exposure. Prolonged activation of KISS1R leads to receptor desensitization and downregulation of the HPG axis.[4] This results in a profound and sustained suppression of LH, FSH, and, consequently, a reduction of testosterone to castration levels, which is the therapeutic goal in androgen-dependent prostate cancer.[3][4] The signaling cascade initiated by KISS1R activation is primarily mediated through the Gq/11 pathway, leading to intracellular calcium mobilization, but can also involve Gi/o and β-arrestin pathways.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and this compound, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and this compound, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Testosterone Suppression: TAK-683 vs. Leuprolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TAK-683 and leuprolide for testosterone suppression, focusing on their mechanisms of action, efficacy, and safety profiles as supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the pharmacological distinctions between these two agents.
Executive Summary
Leuprolide, a gonadotropin-releasing hormone (GnRH) receptor agonist, is a long-established standard of care for androgen deprivation therapy (ADT) in hormone-sensitive prostate cancer. It induces testosterone suppression through an initial stimulation followed by downregulation and desensitization of GnRH receptors in the pituitary gland. In contrast, this compound is an investigational kisspeptin receptor (KISS1R) agonist. It leverages a different signaling pathway to achieve testosterone suppression by acting upstream of GnRH neurons. Preclinical data suggests that this compound may offer a more rapid and profound suppression of testosterone compared to leuprolide. However, clinical data for this compound is still in the early phases, while leuprolide's efficacy and safety are well-documented in extensive Phase III trials.
Mechanisms of Action
The fundamental difference between this compound and leuprolide lies in their molecular targets and subsequent effects on the hypothalamic-pituitary-gonadal (HPG) axis.
Leuprolide: As a GnRH receptor agonist, leuprolide initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in testosterone, often termed a "flare."[1] Continuous administration, however, leads to downregulation and desensitization of GnRH receptors, ultimately suppressing LH and FSH secretion and, consequently, testosterone production.[1][2]
This compound: this compound is a potent agonist of the KISS1 receptor (also known as GPR54).[3] Kisspeptin is a key regulator of the HPG axis, acting upstream of GnRH.[4] By continuously stimulating KISS1R, this compound is thought to disrupt the normal pulsatile secretion of GnRH from the hypothalamus, leading to a reduction in LH and FSH release from the pituitary and subsequent testosterone suppression.[3][5]
Signaling Pathway Diagrams
Caption: Signaling pathway of Leuprolide, a GnRH agonist.
References
- 1. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and this compound, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Sustained-release, 3-Month Leuprolide Acetate Formulation Achieves and Maintains Castrate Concentrations of Testosterone in Patients With Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Binding Affinity of TAK-683 for the KISS1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the binding affinity of TAK-683, a potent KISS1 receptor (KISS1R) agonist, in comparison with other relevant compounds. The data presented is compiled from multiple studies to offer an objective overview for researchers in reproductive science and oncology.
Quantitative Comparison of Binding Affinities
The binding affinity and functional potency of this compound and other key KISS1R ligands are summarized below. These values, primarily half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50), are crucial indicators of a compound's interaction with the receptor.
| Compound | Type | Species | Assay Type | IC50 (pM) | EC50 (pM) | Reference |
| This compound | Agonist | Rat | Radioligand Binding | 150 - 180 | - | [1] |
| This compound | Agonist | Rat | Calcium Mobilization | - | 180 (159–203) | [1] |
| This compound | Agonist | Human | - | 170 | 960 | [1] |
| TAK-448 (MVT-602) | Agonist | - | Radioligand Binding | 460 | - | [2] |
| TAK-448 (MVT-602) | Agonist | - | - | - | 632 | [2] |
| Kisspeptin-10 (Kp-10) | Endogenous Agonist | Rat | - | Comparable to TAK-448 and this compound | - | [3][4] |
| KISS1-305 | Agonist | - | - | - | 4800 | [5] |
| P234 | Antagonist | - | Calcium Release | 10,000 | - | [6] |
Note: IC50 values from radioligand binding assays indicate the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor, thus measuring binding affinity. EC50 values from functional assays, such as calcium mobilization, indicate the concentration that produces 50% of the maximal response, measuring functional potency. Variations in experimental conditions can lead to differences in reported values.
Signaling Pathway of KISS1R Activation
The binding of an agonist like this compound to the KISS1R, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade. This is a critical mechanism for its physiological effects, including the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.
Caption: KISS1R signaling cascade initiated by agonist binding.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the KISS1R.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing KISS1R in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a suitable assay buffer.[7]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled KISS1R ligand (e.g., [¹²⁵I]-KP-10), and varying concentrations of the unlabeled test compound (e.g., this compound).[7][8]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[7][9]
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Calcium Flux Assay
This functional assay measures the ability of a compound to activate KISS1R and trigger an increase in intracellular calcium concentration, a key event in the receptor's signaling pathway.
Protocol:
-
Cell Preparation: Plate cells expressing KISS1R (e.g., CHO-KISS1R cells) in a 96-well plate and culture overnight.[10]
-
Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) in the dark for a specified time (e.g., 45-60 minutes) at 37°C.[10][11]
-
Compound Addition: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading, then add the test compound (e.g., this compound) at various concentrations.
-
Signal Detection: Immediately after compound addition, measure the change in fluorescence intensity over time. The activation of KISS1R by an agonist will lead to a rapid increase in intracellular calcium, resulting in an increased fluorescence signal.[10][12]
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 value, the concentration at which the compound elicits 50% of its maximal effect.
Cross-Validation and Concluding Remarks
The data compiled from various sources demonstrate the high affinity and potency of this compound as a KISS1R agonist. Its picomolar IC50 and EC50 values are comparable to, and in some cases more potent than, the endogenous ligand kisspeptin-10 and the related synthetic agonist TAK-448.[1][2][3][4] The consistency of these findings across different studies and assay formats provides a strong cross-validation of this compound's binding characteristics.
The detailed protocols and pathway diagrams included in this guide offer a practical resource for researchers investigating the KISS1/KISS1R system. The potent and well-characterized nature of this compound makes it a valuable tool for studies on reproductive endocrinology and the development of novel therapeutics for hormone-dependent diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and this compound, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. KISS1R Antagonism as a Promising Anti-Cancer Approach: An Overview on Function, Molecular Mechanisms and Therapeutic Potential [journalononcology.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Single-Cell Analyses Reveal That KISS1R-Expressing Cells Undergo Sustained Kisspeptin-Induced Signaling That Is Dependent upon An Influx of Extracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
- 12. agilent.com [agilent.com]
A Comparative Guide to the Pharmacokinetic Profiles of TAK-683 and Other Nonapeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the investigational nonapeptide TAK-683 and other clinically relevant nonapeptides, including leuprolide, goserelin, and triptorelin. The information is intended to offer an objective overview supported by experimental data to aid in research and development efforts within the field of peptide-based therapeutics.
Executive Summary
This compound is a novel nonapeptide metastin analogue that acts as a potent KISS1 receptor (KISS1R) agonist.[1][2] It is under investigation for its potential in treating hormone-dependent prostate cancer by suppressing testosterone levels.[1][2][3] Unlike traditional Gonadotropin-Releasing Hormone (GnRH) agonists such as leuprolide, goserelin, and triptorelin, which are decapeptides, this compound offers a different mechanism of action that involves the depletion of hypothalamic GnRH.[1][2] This guide will delve into the available pharmacokinetic data for these compounds, presenting a comparative analysis to highlight their similarities and differences.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and other selected nonapeptides. It is important to note that these values are derived from different studies and populations, and direct head-to-head comparative studies are limited.
| Parameter | This compound | Leuprolide | Goserelin | Triptorelin |
| Half-life (t½) | ~6-9 hours (single s.c. dose in healthy men)[3] | ~3 hours (IV administration)[4] | 2.3 hours (females), 4.2 hours (males) (s.c. solution)[1][5] | ~3 hours (IV in healthy volunteers)[4] |
| Time to Maximum Concentration (Tmax) | 0.25–0.50 hours (single s.c. dose)[3] | 2.1 ± 0.8 hours (s.c. injection)[6] | ~2 hours (s.c. administration)[7] | ~2.5 hours (IM injection of depot formulation)[8] |
| Clearance (CL) | Not explicitly stated, but plasma concentrations were proportional to the dose.[3] | 514.46 mL/h (in rats)[9] | Not explicitly stated. | 211.9 mL/min (in healthy male volunteers)[4] |
| Volume of Distribution (Vd) | Not explicitly stated. | 487.40 mL (in rats)[9] | Not explicitly stated. | 30 - 33 L (after a single IV dose in healthy males)[4] |
| Bioavailability | Favorable pharmacokinetic profile observed with subcutaneous administration.[3][10] | ~90% greater AUC with subcutaneous vs. intramuscular injection.[6] | Almost complete by injection.[7] | Not explicitly stated. |
| Protein Binding | Not explicitly stated. | 43% to 49%[11] | Poorly protein-bound.[7] | Does not bind to plasma proteins at clinically relevant concentrations.[4] |
Experimental Protocols
This compound Phase 1 Clinical Trial Methodology
A randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy men.[3][10]
-
Study Design: The study consisted of two parts: a single ascending dose phase and a continuous infusion phase.[3][10]
-
Administration:
-
Single Dose: Healthy male subjects received a single subcutaneous (s.c.) injection of this compound (doses ranging from 0.01 to 2.0 mg) or a placebo.[3][10]
-
Continuous Infusion: To simulate a depot formulation, subjects received a single s.c. bolus of this compound (0.03-1.0 mg) on day 1, followed by a continuous infusion (0.01-2.0 mg/day) from day 2 to day 13.[3][10]
-
-
Sample Collection: Blood samples were collected at various time points to determine the plasma concentrations of this compound.
-
Analytical Method: Plasma concentrations of this compound were measured using a validated analytical method. Although the specific assay is not detailed in the provided search results, such studies typically use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for peptide quantification.[12]
General Pharmacokinetic Study Protocol for Nonapeptides (Example based on Leuprolide study)
The following provides a general outline of an experimental protocol for determining the pharmacokinetic profile of a nonapeptide like leuprolide, based on a study comparing subcutaneous and intramuscular formulations.[6]
-
Subjects: Healthy male volunteers were recruited for the study.
-
Study Design: A phase I, open-label, parallel-group study.
-
Randomization: Subjects were randomized to receive a single 7.5 mg injection of either the subcutaneous or intramuscular formulation of leuprolide acetate.[6]
-
Blood Sampling: Serial blood samples were collected from each subject at predetermined time points (e.g., pre-dose, and at multiple intervals post-dose) to measure leuprolide concentrations in the serum.
-
Bioanalytical Method: Serum leuprolide concentrations were determined using a validated analytical method, likely LC-MS/MS, to ensure sensitivity and specificity.
-
Pharmacokinetic Analysis: The collected concentration-time data was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to KISS1R on GnRH neurons, leading to GnRH depletion and reduced testosterone.
General Experimental Workflow for a Peptide Pharmacokinetic Study
Caption: A typical workflow for conducting a clinical pharmacokinetic study of a peptide therapeutic.
References
- 1. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacodynamic comparison of subcutaneous versus intramuscular leuprolide acetate formulations in male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Goserelin - Wikipedia [en.wikipedia.org]
- 8. karger.com [karger.com]
- 9. mdpi.com [mdpi.com]
- 10. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, an investigational metastin analogue in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. A sensitive and specific LC–MS/MS method for determination of a novel antihypertensive peptide FR-6 in rat plasma and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the safety profile of Tak-683 against other GnRH modulators
An Objective Comparison of the Safety Profiles of TAK-683 and Other GnRH Modulators for Researchers and Drug Development Professionals.
Introduction
Gonadotropin-releasing hormone (GnRH) modulators are integral to therapies for hormone-sensitive conditions, including prostate cancer, endometriosis, and uterine fibroids. These agents function by suppressing the hypothalamic-pituitary-gonadal (HPG) axis, thereby reducing the production of sex steroids like testosterone and estradiol. They are broadly categorized into GnRH agonists (e.g., leuprolide) and GnRH antagonists (e.g., relugolix, elagolix). A newer investigational agent, this compound, represents a different mechanistic class, acting as a kisspeptin receptor agonist.
This guide provides a comparative evaluation of the safety profile of this compound against established GnRH modulators, supported by available clinical and preclinical data. We present quantitative safety data in structured tables, detail the experimental protocols for key safety assessments, and provide diagrams to illustrate the relevant biological pathways and experimental workflows.
Mechanism of Action Overview
-
This compound (Kisspeptin Analogue): this compound is a potent agonist of the kisspeptin receptor (KISS1R).[1][2] Kisspeptin is the primary upstream regulator of GnRH neurons. Continuous stimulation of KISS1R by this compound is hypothesized to cause an initial stimulation followed by a profound and sustained depletion of hypothalamic GnRH, leading to the suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and downstream sex steroid production.[3][4]
-
GnRH Agonists (e.g., Leuprolide): These molecules bind to and activate the GnRH receptor on pituitary gonadotropes. This leads to an initial transient surge in LH and FSH secretion (the "flare" effect), which can temporarily worsen clinical symptoms.[5][6] However, chronic, non-pulsatile stimulation results in the downregulation and desensitization of GnRH receptors, ultimately suppressing gonadotropin and sex steroid production.[7]
-
GnRH Antagonists (e.g., Relugolix, Elagolix): These agents are competitive blockers of the GnRH receptor.[8] They cause an immediate, rapid suppression of LH and FSH secretion without an initial surge, leading to a faster reduction in sex steroid levels compared to agonists.[5][7]
Quantitative Safety Data Comparison
The following tables summarize the reported adverse events (AEs) for this compound and other selected GnRH modulators from clinical trials. It is important to note that the data for this compound is from an early-phase trial in healthy volunteers, while data for the other agents are from larger, later-phase trials in patient populations, which can influence the type and frequency of observed AEs.
Table 1: Safety Profile of this compound in Healthy Male Volunteers (Phase 1 Study) [3]
| Adverse Event (AE) Category | This compound (Single & Continuous Dosing) | Placebo |
| Most Common Drug-Related AEs | Injection site erythema, Injection site pain, Headache | Similar AE frequency to this compound groups |
| Overall AE Frequency | 31% (single dose), 48% (continuous) | 28% (single dose), 60% (continuous) |
| AE Severity | All AEs were reported as mild or moderate. | - |
| Discontinuations due to AEs | None reported. | None reported. |
Table 2: Comparative Safety Profile of Relugolix (Oral GnRH Antagonist) vs. Leuprolide (GnRH Agonist) in Men with Advanced Prostate Cancer (HERO Trial) [9][10]
| Adverse Event (AE) | Relugolix (n=622) | Leuprolide (n=308) |
| Any AE | 92.9% | 93.5% |
| Hot Flush | 54.3% | 51.6% |
| Fatigue | 21.5% | 18.5% |
| Diarrhea | 12.2% | 6.8% |
| Constipation | 12.2% | 9.7% |
| Arthralgia | 12.1% | 9.1% |
| Grade 3 or Higher AEs | 18.0% | 20.5% |
| Major Adverse Cardiovascular Events (MACE) | 2.9% | 6.2% |
Table 3: Safety Profile of Elagolix (Oral GnRH Antagonist) in Women with Endometriosis-Associated Pain (Pivotal Phase 3 Trials) [11][12][13]
| Adverse Event (AE) | Elagolix 150 mg Once Daily | Elagolix 200 mg Twice Daily | Placebo |
| Hot Flushes / Night Sweats | 24% | 46% - 48% | ~9% |
| Headache | >5% | >5% | >5% |
| Nausea | >5% | >5% | >5% |
| Insomnia | >5% | >5% | >5% |
| Amenorrhea | >5% | >5% | >5% |
| Depression-Related AEs / Mood Changes | Incidence higher than placebo | Incidence higher than placebo | - |
| Mean % Change in Lumbar Spine BMD (at 6 months) | < -0.4%[14] | ~ -2.5%[14] | Small mean increase |
Signaling Pathway Diagrams
The distinct mechanisms of action of these modulators underpin their different safety and efficacy profiles.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Magic™ In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What's the latest update on the ongoing clinical trials related to GnRHR? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Endometriosis and Bone Density Testing - tidewaterclinresearch.com [mobile.tidewaterclinresearch.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 14. Exposure‐Safety Analyses Identify Predictors of Change in Bone Mineral Density and Support Elagolix Labeling for Endometriosis‐Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tak-683: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory materials is paramount. This document provides essential logistical and safety information for the proper disposal of Tak-683, a potent KISS1 receptor agonist used in research.
According to its Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to follow established laboratory safety protocols and local regulations for the disposal of all chemical waste. The toxicological properties of this compound have not been thoroughly investigated.[1]
Immediate Safety and Handling
Before disposal, ensure that all personnel handling this compound are familiar with the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coats, and eye protection.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]
-
Ventilation: Handle the substance in a well-ventilated area to avoid inhalation of any dust or aerosols.
Disposal Procedures
The overriding principle for laboratory waste is to have a disposal plan before beginning any experiment.[2] All disposal of this compound must be in accordance with prevailing country, federal, state, and local regulations.[1]
Unused or Surplus this compound
The most responsible first step is to consider if the unused material can be utilized by another research group.[2] If not, proceed with the following disposal methods based on the physical state of the waste.
Solid Waste (Powder):
-
Packaging: Securely package the solid this compound waste. It is recommended to use at least two layers of packaging to prevent any spillage.
-
Labeling: Clearly label the outer package as "Non-hazardous". If the original container is used as the inner layer, ensure the label is intact.[3]
-
Disposal: Laboratory personnel should transport the securely packaged and labeled waste directly to the facility's designated dumpster for regular trash. Do not leave chemical waste in laboratory trash cans that are handled by custodial staff.[3][4]
Liquid Waste (Solutions):
For solutions of this compound, the disposal method depends on the solvent and concentration. As this compound is considered non-hazardous, aqueous solutions may be eligible for sanitary sewer disposal.
-
Institutional Approval: Before disposing of any liquid chemical waste down the drain, obtain approval from your institution's Environmental Health and Safety (EHS) department.[4]
-
Dilution: If approved, flush the solution down the sanitary sewer with a copious amount of water (at least an equal volume) to ensure dilution.[5]
-
Restrictions: Do not dispose of solutions containing flammable or other hazardous solvents down the drain.[2] These must be collected as hazardous waste.
Contaminated Materials and Empty Containers
Accidental Spills:
In the event of a spill, absorb the material with a finely-powdered liquid-binding material such as diatomite. Decontaminate the affected surfaces and equipment by scrubbing with alcohol. Dispose of the contaminated absorbent material as solid waste, following the procedures outlined above.
Empty Containers:
-
Decontamination: Ensure containers are completely empty with no freestanding liquid remaining.[4]
-
Label Defacement: Deface or remove the original label to indicate that the container no longer holds the chemical.[4][6]
-
Disposal: Once the label is defaced, the empty container can typically be disposed of in the regular trash.[4]
Summary of Disposal Procedures
| Waste Type | Procedure | Key Considerations |
| Solid this compound Waste | Securely double-package, label as "Non-hazardous", and have lab personnel transport to the dumpster. | Do not place in regular lab trash cans. |
| Aqueous this compound Solutions | With institutional EHS approval, flush down the sanitary sewer with ample water. | Never dispose of solutions with hazardous solvents via the sewer. |
| Contaminated Labware (e.g., gloves, absorbent pads) | Package as solid waste and dispose of in the designated dumpster. | Ensure no free-flowing liquid is present. |
| Empty this compound Containers | Ensure no liquid remains, deface the label, and dispose of in regular trash. | The original label must be made unreadable. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. abmole.com [abmole.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
